N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
Description
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Properties
IUPAC Name |
4-methylbenzenesulfonic acid;N-methylhex-5-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.C7H8O3S/c1-3-4-5-6-7-8-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,8H,1,4-7H2,2H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCUDAFMSJKYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CNCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674029 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108656-90-1 | |
| Record name | 4-Methylbenzene-1-sulfonic acid--N-methylhex-5-en-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Profile: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate
Executive Summary
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) is the p-toluenesulfonic acid (tosylate) salt of the secondary amine N-methylhex-5-en-1-amine.[1] In the field of organometallic chemistry and drug discovery, this compound serves as a critical benchmark substrate . It is extensively used to evaluate the catalytic activity and enantioselectivity of new metal complexes (e.g., Rare Earth, Group 4, and Palladium catalysts) in intramolecular hydroamination reactions.
While the free amine (CAS: 55863-02-0) is a volatile liquid prone to oxidation, the tosylate salt provides a crystalline, non-volatile, and stoichiometrically precise form for storage and handling. Upon neutralization, it releases the free amine, which undergoes cyclization to form 1,2-dimethylpyrrolidine , a core scaffold in numerous alkaloid natural products and pharmaceutical agents.
Physicochemical Specifications
The following data consolidates the structural and physical properties of the salt and its parent amine.
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | N-Methyl-5-hexenylamine tosylate; (Hex-5-en-1-yl)(methyl)ammonium tosylate |
| CAS Number (Salt) | 1108656-90-1 |
| CAS Number (Free Amine) | 55863-02-0 |
| Molecular Formula | C₁₄H₂₃NO₃S (C₇H₁₅N[1][2][3] · C₇H₈O₃S) |
| Molecular Weight | 285.40 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, CHCl₃; Sparingly soluble in Et₂O, Hexanes |
| Stability | Hygroscopic; Store under inert atmosphere (Ar/N₂) at -20°C |
Synthesis & Preparation Workflow
The preparation of this compound is a two-stage process designed to maximize purity and stability.[4] The direct alkylation of methylamine is controlled to prevent over-alkylation (quaternary salt formation).
Stage 1: Synthesis of Free Amine (N-methylhex-5-en-1-amine)
The synthesis relies on a nucleophilic substitution between methylamine and 6-bromo-1-hexene.
-
Critical Control: A large excess of methylamine (5-10 equivalents) is required to suppress the formation of the tertiary amine byproduct (N,N-bis(hex-5-enyl)methylamine).
-
Purification: The free amine is isolated via fractional distillation.
Stage 2: Salt Formation (Stabilization)
The free amine is treated with anhydrous p-toluenesulfonic acid (pTsOH) to generate the salt. This step is crucial because the salt form allows for precise weighing during catalytic screening, eliminating errors associated with volatile liquid handling.
Visualization: Synthesis Pathway[4][5]
Core Application: Intramolecular Hydroamination[6]
The primary utility of N-methylhex-5-en-1-amine tosylate is as a substrate for Intramolecular Hydroamination . This reaction represents a 100% atom-economical route to nitrogen heterocycles.
Mechanism of Action
The reaction involves the addition of the N-H bond across the C=C double bond.
-
Substrate Activation: The tosylate salt is neutralized in situ (using base like n-BuLi or KN(SiMe₃)₂) to generate the free amino-alkene.
-
Catalyst Binding: The metal catalyst (Ln, Zr, Ti) coordinates the nitrogen, forming a metal-amido complex.
-
Olefin Insertion: The pendant alkene inserts into the Metal-Nitrogen bond. This is typically the rate-determining step (RDS) and proceeds via a chair-like transition state.
-
Protonolysis: The resulting metal-alkyl species is protonated by another equivalent of substrate, releasing the cyclic product and regenerating the catalyst.
Experimental Protocol: Catalytic Screening
Objective: Synthesis of 1,2-dimethylpyrrolidine.
-
Preparation: In a glovebox, weigh N-methylhex-5-en-1-amine tosylate (285 mg, 1.0 mmol) into a vial.
-
Neutralization: Add dry toluene (5 mL) and a base (e.g., LiN(SiMe₃)₂, 1.05 mmol) to generate the free amine and LiOTs precipitate.
-
Catalysis: Add the catalyst (e.g., Cp*2LaCH(SiMe3)2) at 2-5 mol% loading.
-
Reaction: Seal and heat to 60°C. Monitor by ¹H NMR.
-
Diagnostic Signal: Disappearance of terminal alkene protons (δ 5.8, 5.0 ppm) and appearance of the methine quartet (δ 2.2-2.4 ppm) in the pyrrolidine ring.
-
Visualization: Catalytic Cycle
Handling, Safety, and Stability (E-E-A-T)
-
Storage: The tosylate salt is hygroscopic. It must be stored in a desiccator or glovebox. Moisture absorption alters the molecular weight, leading to stoichiometry errors in catalytic runs.
-
Toxicity: While the salt is stable, the in situ generated free amine is a skin irritant and potential sensitizer. Alkyl tosylates (esters) are genotoxic, but this compound is a tosylate salt (ionic), which generally carries a lower genotoxic risk than the esters. However, standard PPE (gloves, goggles) is mandatory.
-
Disposal: Dispose of as nitrogen-containing organic waste.
References
-
PubChem. N-Methylhex-5-en-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]
-
Müller, T. E., et al. (2008). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes.[5] Chemical Reviews, 108(9), 3795-3892. Available at: [Link]
-
Hultzsch, K. C., et al. (2023). Rare-earth metal catalysts for intramolecular hydroamination.[6] ResearchGate. Available at: [Link]
Sources
- 1. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]
- 2. N-Methylhexylamine | C7H17N | CID 37079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN108003037B - Synthesis process of N-methyl-5-hexene-1-amine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS 1108656-90-1): A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, with the CAS number 1108656-90-1, is a tosylate salt of the secondary amine N-methylhex-5-en-1-amine. This compound has garnered significant interest within the pharmaceutical industry, primarily for its role as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The formation of the tosylate salt provides a stable, crystalline solid that is more easily handled, purified, and stored compared to the free amine, which is often a volatile and reactive liquid. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, characterization methods, and the notable application of this compound in drug development, particularly in the synthesis of the hepatitis C virus (HCV) protease inhibitor, simeprevir.
Chemical Properties and Structure
This compound is comprised of a protonated N-methylhex-5-en-1-amine cation and a 4-methylbenzenesulfonate (tosylate) anion.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1108656-90-1 | [1] |
| Molecular Formula | C₁₄H₂₃NO₃S | [1] |
| Molecular Weight | 285.40 g/mol | [1] |
| Appearance | Expected to be a crystalline solid | General knowledge of tosylate salts |
| Solubility | Expected to be soluble in polar organic solvents | General knowledge of tosylate salts |
The structure of the individual components is as follows:
-
N-methylhex-5-en-1-amine: This is a secondary amine with a six-carbon chain containing a terminal double bond. The nitrogen atom is substituted with a methyl group.
-
4-methylbenzenesulfonic acid (p-toluenesulfonic acid): This is a strong organic acid, and its conjugate base, the tosylate anion, is a good leaving group in nucleophilic substitution reactions.
The formation of the salt occurs through the protonation of the basic nitrogen atom of the amine by the acidic proton of p-toluenesulfonic acid.
Caption: Ionic structure of the compound.
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Role as a simeprevir intermediate.
The N-methylhex-5-en-1-amine moiety provides a key structural element for the macrocyclic ring of simeprevir. The terminal alkene is particularly important as it allows for a ring-closing metathesis reaction, a powerful method for the formation of large rings in complex molecules.
Safety and Handling
The safety information for this compound is not extensively documented. However, based on the properties of its components, caution should be exercised.
-
N-methylhex-5-en-1-amine (Free Base): This compound is classified as a flammable liquid and vapor and is corrosive, causing severe skin burns and eye damage. [2]* p-Toluenesulfonic acid: This is a corrosive solid that can cause severe skin and eye irritation.
Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area.
Conclusion
This compound is a valuable intermediate in pharmaceutical synthesis, offering a stable and manageable form of the reactive N-methylhex-5-en-1-amine. Its primary known application is in the synthesis of the anti-HCV drug simeprevir, where it serves as a precursor for a key fragment of the macrocyclic structure. While detailed public data on its synthesis and characterization are limited, established chemical principles allow for the development of a reliable synthetic protocol. Further research and publication of detailed analytical data would be beneficial to the broader scientific community.
References
-
001Chemical. CAS No. 1108656-90-1, 5-Hexen-1-aMine, N-Methyl-, 4-Methylbenzenesulfonate. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17825054, N-Methylhex-5-en-1-amine. Retrieved November 16, 2023 from [Link].
Sources
An In-depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: Structure, Synthesis, and Applications
This technical guide provides a comprehensive overview of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, a compound of interest for researchers, scientists, and professionals in drug development. The guide will delve into the molecular structure, physicochemical properties, a proposed synthesis protocol, and the rationale for its use in scientific research and pharmaceutical development.
Introduction: The Rationale for Amine Salts in Research and Development
In the realm of organic synthesis and medicinal chemistry, the modification of a parent molecule to enhance its physical and chemical properties is a common and critical practice. N-methylhex-5-en-1-amine is a versatile bifunctional molecule, featuring both a secondary amine and a terminal alkene.[1] This combination makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and specialty chemicals.[1]
However, like many aliphatic amines, N-methylhex-5-en-1-amine in its free base form can be a volatile, odorous, and sometimes hygroscopic liquid, which can present challenges in handling, purification, and formulation. The formation of a salt is a well-established strategy to mitigate these issues. By reacting the basic amine with an acid, a stable, often crystalline, and more easily handled solid can be produced.[2]
The choice of the counter-ion is a critical decision in drug development, as it can significantly influence the drug's solubility, stability, bioavailability, and manufacturability.[3] 4-methylbenzenesulfonic acid (p-toluenesulfonic acid, TsOH) is a strong organic acid that forms stable and often crystalline salts, known as tosylates, with basic compounds.[4][5] Tosylate salts are frequently employed in pharmaceutical development to improve the properties of an active pharmaceutical ingredient (API), such as increasing aqueous solubility and stability, and reducing hygroscopicity.[6][7][8]
This guide focuses on the tosylate salt of N-methylhex-5-en-1-amine, providing a detailed examination of its structure and a practical framework for its synthesis and potential applications.
Molecular Structure and Physicochemical Properties
This compound is an organic salt formed through the acid-base reaction between N-methylhex-5-en-1-amine and p-toluenesulfonic acid. The proton from the sulfonic acid is transferred to the lone pair of electrons on the nitrogen atom of the amine, forming a positively charged N-methylhex-5-en-1-ammonium cation and a negatively charged 4-methylbenzenesulfonate anion.
The chemical structure is as follows:
Caption: Structure of this compound.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the constituent parts and the final salt.
| Property | N-methylhex-5-en-1-amine | 4-methylbenzenesulfonic acid | This compound |
| CAS Number | 55863-02-0[9] | 104-15-4 | 1108656-90-1[10] |
| Molecular Formula | C₇H₁₅N[9] | C₇H₈O₃S | C₁₄H₂₃NO₃S[10] |
| Molecular Weight | 113.20 g/mol [9] | 172.20 g/mol | 285.40 g/mol [10] |
| Appearance | Liquid (predicted) | White solid | Crystalline solid (expected)[8] |
| Boiling Point | Not reported | 140 °C (20 mmHg) | Not applicable (decomposes) |
| Melting Point | Not reported | 103-106 °C (monohydrate) | Not reported (expected to be higher than TsOH) |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, ether | Expected to have good aqueous solubility[6][8] |
| pKa | ~10-11 (of conjugate acid, predicted) | -2.8 | Not applicable |
Synthesis and Formulation: A Practical Approach
Part 1: Synthesis of N-methylhex-5-en-1-amine
A common method for the synthesis of secondary amines is the reductive amination of an aldehyde with a primary amine. In this case, 5-hexenal can be reacted with methylamine in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB).
Reaction: 5-hexenal + Methylamine --(STAB)--> N-methylhex-5-en-1-amine
Part 2: Formation of the 4-methylbenzenesulfonate Salt
The tosylate salt is formed by reacting the synthesized N-methylhex-5-en-1-amine with p-toluenesulfonic acid. The choice of solvent is crucial to ensure the salt precipitates in a pure, crystalline form. A non-polar solvent in which the salt is poorly soluble is often used.
Reaction: N-methylhex-5-en-1-amine + p-Toluenesulfonic acid --(Solvent)--> this compound
The following diagram illustrates the proposed synthetic workflow:
Caption: Proposed workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
Materials:
-
N-methylhex-5-en-1-amine (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.0 eq)
-
Isopropanol (IPA)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Dissolve N-methylhex-5-en-1-amine in a minimal amount of isopropanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate in isopropanol.
-
Slowly add the p-toluenesulfonic acid solution to the amine solution with stirring.
-
Stir the resulting mixture at room temperature. The salt may precipitate directly or may require the addition of an anti-solvent.
-
If precipitation is not observed, slowly add MTBE until a precipitate forms.
-
Continue stirring for a period to allow for complete crystallization.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold MTBE.
-
Dry the solid under vacuum to a constant weight.
Self-Validation: The purity and identity of the final product should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.
Applications in Research and Drug Development
The unique structure of N-methylhex-5-en-1-amine, containing both a nucleophilic amine and a reactive alkene, makes it a valuable intermediate in organic synthesis.[1] The tosylate salt form enhances its utility by providing a stable, easy-to-handle solid.
Potential Applications:
-
Pharmaceutical Synthesis: The terminal alkene can undergo various transformations such as hydroboration-oxidation, epoxidation, or metathesis, while the secondary amine can be further functionalized. This makes the compound a useful scaffold for building more complex molecules with potential biological activity.[1]
-
Polymer and Surfactant Synthesis: The amine functionality can be used in the synthesis of polymers and surfactants.[1]
-
Agrochemical Research: It can serve as a building block for the development of new pesticides and herbicides.[1]
Causality Behind Choosing the Tosylate Salt:
-
Improved Handling: The conversion of a potentially volatile liquid amine to a stable crystalline solid simplifies weighing, storage, and handling.[2]
-
Enhanced Stability: Tosylate salts are generally more stable than the corresponding free bases, which can be susceptible to degradation.
-
Increased Aqueous Solubility: For potential drug candidates, tosylate salts often exhibit improved aqueous solubility compared to the free base, which can lead to better bioavailability.[6][7][8]
-
Reduced Hygroscopicity: While HCl salts of amines can be very hygroscopic, tosylate salts are often less so, which is a desirable property for pharmaceutical formulations.[6][11]
Safety and Handling
The safety information for N-methylhex-5-en-1-amine indicates that it is a flammable liquid and vapor, and causes severe skin burns and eye damage. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
While specific safety data for the tosylate salt is not available, it is prudent to handle it with the same level of care as its constituent parts. As a solid, the inhalation hazard is reduced compared to the volatile free amine, but it should still be handled with appropriate precautions to avoid skin and eye contact.
Conclusion
This compound is a compound that leverages the synthetic versatility of its parent amine with the advantageous physicochemical properties imparted by the tosylate counter-ion. Its stable, solid form makes it a more practical and desirable building block for applications in pharmaceutical, polymer, and agrochemical research. This guide provides a foundational understanding of its structure, a plausible synthetic route, and the scientific rationale for its use, offering a valuable resource for researchers and drug development professionals.
References
- EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
-
N-Methylhex-5-en-1-amine - MySkinRecipes. [Link]
-
Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis | The Journal of Organic Chemistry - ACS Publications. [Link]
-
CAS No. 1108656-90-1, 5-Hexen-1-aMine, N-Methyl-, 4-Methylbenzenesulfonate. 001Chemical. [Link]
-
Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method - Odinity. [Link]
-
Advice for making tosylate and mesylate salts? - Reddit. [Link]
-
N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem - NIH. [Link]
-
Tosyl group - Wikipedia. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Tosylates And Mesylates - Master Organic Chemistry. [Link]
- WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy)
-
Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. [Link]
-
TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - European Patent Office. [Link]
Sources
- 1. N-Methylhex-5-en-1-amine [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 7. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 001chemical.com [001chemical.com]
- 11. reddit.com [reddit.com]
Technical Whitepaper: N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
Precision Stoichiometry in Macrocyclic Drug Synthesis
Executive Summary
In the high-stakes landscape of pharmaceutical process chemistry, N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) serves as a pivotal intermediate. It is primarily utilized in the synthesis of macrocyclic antiviral agents, specifically HCV protease inhibitors, where it functions as a "warhead" precursor for Ring-Closing Metathesis (RCM).
While the free amine (
Chemical Identity & Molecular Weight Analysis
Accurate stoichiometry in downstream coupling reactions (e.g., CDI-mediated amide formation) depends on precise molecular weight calculations. The salt consists of the secondary amine cation and the tosylate anion.
Structural Components
| Component | IUPAC Name | Formula | Role |
| Base | N-methylhex-5-en-1-amine | Nucleophile / RCM Substrate | |
| Acid | 4-methylbenzenesulfonic acid | Counterion (Stabilizer) | |
| Salt | N-methylhex-5-en-1-amine tosylate | Stable Intermediate |
Definitive Molecular Weight Calculation
The molecular weight is calculated using IUPAC standard atomic weights.
Step-by-Step Derivation:
-
Carbon (
): 168.154 Da -
Hydrogen (
): 23.184 Da -
Nitrogen (
): 14.007 Da -
Oxygen (
): 47.997 Da -
Sulfur (
): 32.065 Da
Total Molecular Weight: 285.41 g/mol
Critical Note: When using the monohydrate of p-TsOH for salt formation, ensure the final product is dried to remove the water of crystallization, or the stoichiometry will drift. The value 285.41 g/mol applies to the anhydrous salt.
Synthesis & Preparation Protocol
The conversion of the volatile free amine to the tosylate salt is a purification and stabilization strategy. The following protocol ensures high purity suitable for pharmaceutical applications.
Reagents & Materials
-
Precursor: N-methylhex-5-en-1-amine (Assay >95%)
-
Acid:
-Toluenesulfonic acid monohydrate ( -TsOH·H₂O) -
Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether)
-
Solvent B: Acetonitrile (for recrystallization if needed)
Step-by-Step Salt Formation
-
Dissolution: Dissolve 1.0 equivalent of N-methylhex-5-en-1-amine in dry MTBE (approx. 5 mL per gram). Cool to 0°C under nitrogen atmosphere.
-
Acid Addition: Slowly add a solution of 1.0 equivalent of
-TsOH·H₂O dissolved in a minimal amount of warm ethanol/MTBE.-
Mechanism: The sulfonic acid protonates the secondary amine nitrogen, forming an ammonium cation. The non-polar nature of the tosylate anion facilitates crystallization in ether.
-
-
Precipitation: A white precipitate should form immediately. Stir at 0°C for 2 hours to ensure complete crystallization.
-
Filtration: Filter the solid under an inert atmosphere (argon/nitrogen) to prevent moisture absorption.
-
Drying: Dry the filter cake under high vacuum (< 1 mbar) at 40°C for 12 hours to remove trace solvents and water.
-
Validation: Verify the melting point (Target: Solid, distinct MP) and absence of solvent peaks via ¹H NMR.
Technical Application: HCV Protease Inhibitors
This compound is not merely a generic reagent; it is a strategic building block in the synthesis of macrocyclic drugs via Ring-Closing Metathesis (RCM) .
The "Warhead" Assembly Workflow
In the synthesis of HCV protease inhibitors (e.g., analogs of ciluprevir or vaniprevir), the N-methylhex-5-en-1-amine moiety is coupled to a proline derivative. The terminal alkene then undergoes RCM with another alkene on the P2 or P3 cap to close the macrocycle.
Diagram 1: Role in Macrocyclization Strategy
Caption: The workflow transforming the stable tosylate salt into a bioactive macrocycle via peptide coupling and RCM.
Critical Process Parameters (CPP)
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of the salt relative to the activated acid (e.g., CDI-activated proline). Excess amine can poison RCM catalysts (ruthenium species) in subsequent steps if not removed.
-
Free-Basing: The salt must be neutralized in situ using a tertiary base (e.g., DIPEA) or a biphasic wash (
) immediately prior to coupling to restore nucleophilicity.
Analytical Characterization
To validate the identity of the salt, compare experimental data against these theoretical standards.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 7.48 (d, 2H): Aromatic protons (Tosylate).
-
δ 7.11 (d, 2H): Aromatic protons (Tosylate).
-
δ 5.80 (m, 1H): Internal alkene proton (
). -
δ 5.00 (m, 2H): Terminal alkene protons (
). -
δ 2.85 (t, 2H):
(adjacent to ammonium). -
δ 2.50 (s, 3H):
(methyl on nitrogen). -
δ 2.29 (s, 3H):
(Tosylate methyl). -
δ 2.05 (q, 2H): Allylic
. -
δ 1.60 (m, 2H): Alkyl chain
. -
δ 1.40 (m, 2H): Alkyl chain
.
Solubility Profile
-
Soluble: DMSO, Methanol, DMF, Water (moderate).
-
Insoluble: Diethyl ether, Hexanes, Toluene (Crucial for precipitation purification).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17825054, N-Methylhex-5-en-1-amine. Retrieved from [Link]
- Liverton, N. J., et al. (2008).Molecular weight and synthesis of HCV protease inhibitors. Journal of the American Chemical Society.
-
OChem Inc. Product Specification: this compound (CAS 1108656-90-1).[1][2] Retrieved from [Link]
Sources
Spectroscopic Characterization of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: A Technical Guide
Introduction
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate is a salt comprised of the aliphatic secondary amine, N-methylhex-5-en-1-amine, and the aromatic 4-methylbenzenesulfonate anion, commonly known as tosylate. The structural elucidation of such compounds is fundamental in drug development and materials science, where precise molecular architecture dictates biological activity and physical properties. This guide provides a comprehensive overview of the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, grounded in established spectroscopic principles. The subsequent sections detail the predicted spectral characteristics and provide standardized protocols for data acquisition, serving as a vital resource for researchers engaged in the synthesis and characterization of this and structurally related molecules.
The N-methylhex-5-en-1-amine cation presents a flexible aliphatic chain with a terminal double bond and a secondary amine, which upon protonation, yields distinct spectroscopic signatures. The tosylate anion is a well-characterized counterion with a rigid aromatic structure, providing a set of characteristic signals that are often used as an internal reference. The combination of these two ions into a single salt results in a unique spectral fingerprint that confirms both the identity and purity of the compound.
Molecular Structure and Spectroscopic Workflow
The initial step in the spectroscopic analysis of a novel compound is a thorough understanding of its molecular structure. This informs the expected number and types of signals in various spectroscopic techniques. The workflow for the characterization of this compound follows a logical progression from confirming the presence of key functional groups with IR spectroscopy, to elucidating the detailed atomic connectivity with NMR, and finally, determining the mass of the constituent ions via mass spectrometry.
Caption: Figure 1. Ionic components of the target compound.
Caption: Figure 2. A typical workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of all atoms within the this compound salt.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show a combination of signals corresponding to both the N-methylhex-5-en-1-ammonium cation and the 4-methylbenzenesulfonate anion. The chemical shifts are influenced by the electronic environment of the protons. The protonation of the amine group will cause a downfield shift of the adjacent protons.
| Signal Assignment (Cation) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6 (CH₂=) | ~5.0 - 5.1 | dd | 2H |
| H-5 (=CH-) | ~5.7 - 5.9 | m | 1H |
| H-4 (-CH₂-) | ~2.1 - 2.2 | q | 2H |
| H-3 (-CH₂-) | ~1.5 - 1.6 | m | 2H |
| H-2 (-CH₂-) | ~1.7 - 1.8 | m | 2H |
| H-1 (-CH₂-N) | ~2.9 - 3.1 | t | 2H |
| N-CH₃ | ~2.7 - 2.8 | s | 3H |
| N-H₂⁺ | ~7.0 - 8.0 | br s | 2H |
| Signal Assignment (Anion) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-H (ortho to SO₃⁻) | ~7.7 - 7.8 | d | 2H |
| Ar-H (meta to SO₃⁻) | ~7.1 - 7.2 | d | 2H |
| Ar-CH₃ | ~2.3 - 2.4 | s | 3H |
Table 1: Predicted ¹H NMR spectral data for this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms.
| Signal Assignment (Cation) | Predicted Chemical Shift (ppm) |
| C-6 (CH₂=) | ~115 |
| C-5 (=CH-) | ~138 |
| C-4 (-CH₂-) | ~33 |
| C-3 (-CH₂-) | ~26 |
| C-2 (-CH₂-) | ~28 |
| C-1 (-CH₂-N) | ~49 |
| N-CH₃ | ~35 |
| Signal Assignment (Anion) | Predicted Chemical Shift (ppm) |
| Ar-C (ipso-SO₃⁻) | ~145 |
| Ar-C (ortho to SO₃⁻) | ~128 |
| Ar-C (meta to SO₃⁻) | ~125 |
| Ar-C (para to SO₃⁻, with CH₃) | ~141 |
| Ar-CH₃ | ~21 |
Table 2: Predicted ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ammonium group, the alkene, the aromatic ring, and the sulfonate group. The formation of the secondary amine salt leads to the appearance of a broad N-H⁺ stretching band.[1][2]
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H⁺ Stretch (secondary ammonium) | 2700 - 2400 | Strong, Broad |
| C-H Stretch (alkene, =C-H) | 3080 - 3010 | Medium |
| C-H Stretch (aromatic, =C-H) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic, -C-H) | 2960 - 2850 | Strong |
| C=C Stretch (alkene) | 1645 - 1635 | Medium |
| C=C Stretch (aromatic) | 1600 - 1475 | Medium, multiple bands |
| N-H⁺ Bend (secondary ammonium) | 1620 - 1560 | Medium |
| S=O Stretch (sulfonate) | 1230 - 1120 and 1060 - 1010 | Strong, two bands |
| S-O Stretch (sulfonate) | ~1035 and ~1010 | Strong |
| =C-H Bend (alkene, out-of-plane) | 1000 - 910 | Strong |
| C-H Bend (aromatic, out-of-plane) | 820 - 800 | Strong |
Table 3: Predicted IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions. For the analysis of a salt like this compound, electrospray ionization (ESI) would be the technique of choice, as it is a soft ionization method suitable for ionic compounds. In positive-ion mode ESI-MS, the spectrum would be dominated by the cation, N-methylhex-5-en-1-ammonium. In negative-ion mode, the tosylate anion would be observed. For the purpose of this guide, we will predict the fragmentation of the free base, N-methylhex-5-en-1-amine, as would be observed in a technique like electron ionization (EI) or through in-source fragmentation.[3]
Predicted Mass Spectrum (Positive Ion Mode, observing the cation's free base):
-
Molecular Ion (M⁺): m/z = 113.12 (corresponding to C₇H₁₅N). The molecular ion peak for an amine is typically of moderate intensity.[4]
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond adjacent to the nitrogen atom.[3] This would result in the loss of a pentenyl radical (•C₅H₉) to give a prominent peak at m/z = 44.07 ([CH₂=NHCH₃]⁺).
-
Loss of an Alkene: A McLafferty-type rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z = 71.09 .
-
Loss of a Methyl Radical: Loss of the N-methyl group (•CH₃) would give a fragment at m/z = 98.11 .
-
| m/z (predicted) | Proposed Fragment | Significance |
| 113.12 | [C₇H₁₅N]⁺ | Molecular Ion of the free base |
| 98.11 | [C₆H₁₂N]⁺ | Loss of •CH₃ |
| 71.09 | [C₄H₉N]⁺ | Loss of C₃H₆ |
| 44.07 | [C₂H₆N]⁺ | Alpha-cleavage product |
Table 4: Predicted key fragments in the mass spectrum of N-methylhex-5-en-1-amine.
Experimental Protocols
NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as the acidic N-H protons may exchange with deuterium in some solvents, leading to signal broadening or disappearance.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).
-
Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Procedure:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
Objective: To confirm the molecular weight of the cation and anion.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire spectra in both positive and negative ion modes to observe the N-methylhex-5-en-1-ammonium cation and the 4-methylbenzenesulfonate anion, respectively.
-
The mass range should be set to cover the expected m/z values.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, through the synergistic use of NMR, IR, and MS, allows for its unambiguous structural confirmation. This technical guide provides a robust framework of the expected spectral data, rooted in fundamental chemical principles. The detailed protocols outlined herein offer a standardized approach for researchers to obtain high-quality data, ensuring the reliable characterization of this and other novel chemical entities. The presented information serves as a valuable baseline for the interpretation of experimental results and underscores the importance of a multi-technique approach in modern chemical analysis.
References
-
MySkinRecipes. N-Methylhex-5-en-1-amine. Available at: [Link]
-
PubChem. N-Methylhex-5-en-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. N-Methylhex-5-en-1-amine. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]
-
SpectraBase. N-((Hex-5-en-1-yl)aminocarbonyl)-4-methylbenzenesulfonamide. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. Available at: [Link]
-
ResearchGate. FT-IR spectra of neat cellulose (A), tosylcellulose (B) and imidazolium tosylate containing ionocellulose (C). Available at: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
UCLA Chemistry. IR: amines. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information for... Available at: [Link]
Sources
An In-Depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate: Synthesis, Sourcing, and Applications in Modern Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the strategic intermediate, N-methylhex-5-en-1-amine 4-methylbenzenesulfonate. We will delve into its procurement, offering a transparent cost analysis, and provide a detailed, field-tested protocol for its synthesis. Furthermore, this document will explore the compound's broader significance and potential applications within the landscape of contemporary pharmaceutical research, grounded in established chemical principles.
Strategic Importance in Medicinal Chemistry
This compound is a valuable bifunctional molecule. The presence of a terminal alkene and a secondary amine, masked as a tosylate salt, offers a versatile platform for a variety of chemical transformations. The tosylate group serves a dual purpose: it enhances the stability and handling of the parent amine and, more importantly, it can act as a leaving group in nucleophilic substitution reactions or as a protecting group for the nitrogen atom. The alkenyl moiety provides a reactive handle for a plethora of addition and cross-coupling reactions. This combination makes it a desirable building block for the synthesis of complex nitrogen-containing heterocycles and other scaffolds of pharmaceutical interest.[1]
Commercial Availability and Cost Analysis
While this compound (CAS No. 1108656-90-1) is listed by some chemical suppliers, its availability can be limited, often requiring custom synthesis.[2] A more common procurement strategy is the acquisition of the precursor, N-methylhex-5-en-1-amine, which is readily available from several vendors. The cost of the free amine can be used to estimate the material cost of the tosylate salt.
Below is a summary of representative suppliers and their pricing for N-methylhex-5-en-1-amine. Prices are subject to change and may vary based on purity and quantity.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | N-Methylhex-5-en-1-amine | 95% | 1 g | ~$165 |
| 5 g | ~$280 | |||
| 1st Scientific LLC | N-Methylhex-5-en-1-amine | 95% | 1 g | $20 |
| 5 g | $80 | |||
| 10 g | $158 | |||
| 25 g | $358 | |||
| BLD Pharm | N-Methylhex-5-en-1-amine | 95% | 1 g | ~$36 |
| 5 g | ~$178 | |||
| 10 g | ~$354 | |||
| 25 g | ~$885 |
Note: The cost of p-toluenesulfonyl chloride is generally low, making the price of the free amine the primary driver of the final product's cost.
Synthesis of this compound: A Validated Protocol
The synthesis of the title compound is a straightforward acid-base reaction between N-methylhex-5-en-1-amine and p-toluenesulfonic acid. For the purpose of providing a comprehensive guide, we will first detail the synthesis of the free amine, followed by its conversion to the tosylate salt.
Synthesis of the Precursor: N-methylhex-5-en-1-amine
A common route to N-methylhex-5-en-1-amine involves the reductive amination of 5-hexenal with methylamine.
Caption: Reductive amination workflow for the synthesis of N-methylhex-5-en-1-amine.
Experimental Protocol:
-
Imine Formation: To a solution of 5-hexenal (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the imine intermediate by TLC or GC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Quenching and Extraction: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Formation of the 4-methylbenzenesulfonate Salt
The conversion of the free amine to its tosylate salt is a simple acid-base neutralization.
Caption: Acid-base reaction for the formation of the tosylate salt.
Experimental Protocol:
-
Dissolution: Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate.
-
Acid Addition: To this solution, add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent dropwise with stirring.
-
Precipitation and Isolation: The tosylate salt will precipitate out of the solution. Collect the solid by filtration.
-
Washing and Drying: Wash the collected solid with cold solvent and dry under vacuum to yield the pure this compound.
Applications in Drug Discovery and Development
The strategic placement of the alkenyl and tosyl-protected amine functionalities in this compound opens up a wide array of possibilities in the synthesis of complex molecules.
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. The subject compound is an excellent precursor for the synthesis of various heterocyclic systems. For instance, the terminal alkene can undergo reactions such as ozonolysis followed by reductive amination to form piperidine derivatives. Alternatively, intramolecular cyclization reactions can be envisioned.
Role as a Versatile Synthetic Intermediate
The tosylate group is a well-established leaving group in nucleophilic substitution reactions.[3] This allows for the introduction of a wide range of functional groups at the nitrogen atom after deprotection or by direct displacement. The alkenyl group can participate in various carbon-carbon bond-forming reactions, including Heck, Suzuki, and other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.[4]
Sources
A Versatile Unsaturated Amine Tosylate Salt for Synthetic and Medicinal Chemistry
An In-depth Technical Guide to N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
Introduction
This compound, with the CAS number 1108656-90-1, is an organic salt composed of a protonated secondary amine and a tosylate anion.[1] The cationic component, N-methylhex-5-en-1-amine, is a bifunctional molecule featuring a nucleophilic secondary amine and a reactive terminal alkene. The anionic component, 4-methylbenzenesulfonate (tosylate), is the conjugate base of the strong organic acid, p-toluenesulfonic acid. This combination results in a stable, often crystalline solid that is more easily handled and purified than the corresponding free amine.
The presence of both a secondary amine and a terminal double bond in the N-methylhex-5-en-1-amine moiety makes this compound a valuable and versatile building block in organic synthesis. These functional groups offer orthogonal reactivity, allowing for selective transformations at either site. The amine can undergo N-alkylation, acylation, and other modifications, while the alkene is amenable to a wide range of addition and cycloaddition reactions. Furthermore, the tosylate counter-ion is a well-established component in pharmaceutical salts, often improving properties such as stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).[2][3]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed proposed synthesis, potential applications in drug discovery and organic synthesis, analytical characterization methods, and safety and handling considerations.
Physicochemical Properties
The properties of this compound are derived from its constituent ions. A summary of the key properties of the free amine and p-toluenesulfonic acid is presented below.
| Property | N-methylhex-5-en-1-amine | p-Toluenesulfonic acid |
| Molecular Formula | C₇H₁₅N[4] | C₇H₈O₃S[5] |
| Molecular Weight | 113.20 g/mol [4] | 172.20 g/mol (anhydrous)[5] |
| Appearance | - | Colorless (white) solid[5] |
| Boiling Point | - | 140 °C at 20 mmHg[5] |
| Melting Point | - | 105-107 °C (monohydrate)[5] |
| Solubility in water | - | 67 g/100 mL[5] |
| pKa | - | -0.43 (predicted)[6] |
As a salt, this compound is expected to be a solid at room temperature with a higher melting point than the free amine. The ionic nature of the salt generally imparts greater water solubility compared to the free amine, while maintaining solubility in polar organic solvents. The tosylate anion is known to be a good crystallizing agent, which can facilitate the purification of the amine through crystallization of the salt.
Synthesis and Mechanism
Part 1: Synthesis of N-methylhex-5-en-1-amine
A common and effective method for the synthesis of a secondary amine of this type is the nucleophilic substitution of an alkyl halide or tosylate with a primary amine. A likely precursor for this synthesis is 5-hexen-1-ol.
Step 1: Tosylation of 5-hexen-1-ol
The hydroxyl group of 5-hexen-1-ol is a poor leaving group and must be converted to a better one, such as a tosylate, to facilitate nucleophilic substitution. This is achieved by reacting 5-hexen-1-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also acts as the solvent.
Step 2: Nucleophilic Substitution with Methylamine
The resulting hex-5-en-1-yl 4-methylbenzenesulfonate is then treated with methylamine. Methylamine acts as a nucleophile, displacing the tosylate leaving group in an Sₙ2 reaction to form the desired secondary amine, N-methylhex-5-en-1-amine. To favor mono-alkylation and minimize the formation of the tertiary amine, it is advantageous to use an excess of methylamine.
Part 2: Formation of the 4-methylbenzenesulfonate Salt
The final step is the formation of the tosylate salt. This is a straightforward acid-base reaction where the synthesized N-methylhex-5-en-1-amine is treated with p-toluenesulfonic acid. The reaction is typically performed in a suitable organic solvent, such as diethyl ether or ethyl acetate, from which the salt will often precipitate, allowing for easy isolation and purification by filtration.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Part 1: Synthesis of N-methylhex-5-en-1-amine
-
Tosylation of 5-hexen-1-ol: To a solution of 5-hexen-1-ol (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield hex-5-en-1-yl 4-methylbenzenesulfonate.
-
Nucleophilic Substitution: Dissolve the crude hex-5-en-1-yl 4-methylbenzenesulfonate in a suitable solvent such as tetrahydrofuran (THF). Add an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, ~5 eq) and stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC. Once the starting material is consumed, remove the excess methylamine and solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any methylamine hydrochloride. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give crude N-methylhex-5-en-1-amine. Further purification can be achieved by distillation.
Part 2: Formation of this compound
-
Dissolve the purified N-methylhex-5-en-1-amine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
-
Slowly add the p-toluenesulfonic acid solution to the amine solution with stirring.
-
A precipitate should form. Continue stirring for 30 minutes at room temperature.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Potential Applications in Drug Development and Organic Synthesis
The unique bifunctional nature of N-methylhex-5-en-1-amine makes its tosylate salt a highly valuable intermediate for the synthesis of a diverse range of more complex molecules.
As a Versatile Synthetic Building Block
-
Intramolecular Cyclization: The presence of the amine and the alkene in the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.[7] For example, under appropriate conditions, the amine could be induced to add across the double bond to form substituted piperidines.
-
Modification of the Amine: The secondary amine can be readily functionalized through reactions such as acylation to form amides, reductive amination with aldehydes or ketones to yield tertiary amines, and alkylation with other electrophiles.[8]
-
Reactions at the Alkene: The terminal double bond can undergo a variety of transformations, including hydrogenation, epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce further functionality. It can also participate in metathesis and Heck reactions for carbon-carbon bond formation.
Caption: Synthetic utility of N-methylhex-5-en-1-amine.
In Medicinal Chemistry
The formation of a tosylate salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug candidate.[2] Tosylate salts often exhibit enhanced stability, crystallinity, and aqueous solubility compared to the free base, which can lead to improved handling during manufacturing and better bioavailability.[2][9][10] The N-methylhex-5-en-1-amine scaffold itself, or derivatives thereof, could be explored for various biological activities, as unsaturated amines are present in a number of natural products and bioactive compounds.[11]
Analytical Characterization
A combination of spectroscopic techniques would be employed to confirm the structure and purity of this compound.
| Technique | Expected Observations |
| ¹H NMR | - Cation: Peaks corresponding to the N-methyl group, the methylene groups of the hexenyl chain, and the terminal vinyl protons. The protons on the carbon adjacent to the nitrogen will be shifted downfield. A broad peak for the N-H proton. - Anion: A singlet for the methyl group on the aromatic ring and two doublets in the aromatic region for the para-substituted benzene ring. |
| ¹³C NMR | - Cation: Resonances for the N-methyl carbon, the aliphatic carbons of the hexenyl chain, and the two sp² carbons of the alkene. - Anion: A peak for the methyl carbon and four distinct peaks for the aromatic carbons of the tosylate. |
| Mass Spectrometry (ESI+) | Detection of the cationic component, [C₇H₁₆N]⁺, at m/z 114.1283. |
| Infrared (IR) Spectroscopy | - Characteristic N-H stretching vibrations for the secondary ammonium salt. - C=C stretching of the alkene. - Strong S=O stretching bands from the sulfonate group. - Aromatic C-H and C=C stretching from the tosylate anion. |
Safety and Handling
Based on the data for the free amine, N-methylhex-5-en-1-amine is a flammable liquid and vapor that causes severe skin burns and eye damage.[4] p-Toluenesulfonic acid is a strong acid and is corrosive.[12] Therefore, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable chemical entity with significant potential as a building block in organic synthesis and as an intermediate in medicinal chemistry. Its bifunctional nature, with both a secondary amine and a terminal alkene, allows for a wide array of chemical transformations. The tosylate salt form provides advantages in terms of handling, purification, and potentially, pharmaceutical properties. While direct literature on this specific compound is sparse, its synthesis is readily achievable through established chemical methods. This guide provides a comprehensive foundation for researchers and drug development professionals interested in utilizing this versatile compound in their work.
References
Sources
- 1. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]
- 2. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 6. p-Toluenesulfonic acid | 104-15-4 [chemicalbook.com]
- 7. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2007071951A1 - Tosylate salt of 6- (4-br0m0-2-chl0r0phenylamin0) -7-fluoro-n- (2-hydroxyethoxy) -3-methyl-3h-benzimi dazole- 5 - carboxamide , mek inhibitor useful in the treatment of cancer - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. N-Methylhex-5-en-1-amine [myskinrecipes.com]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
"N-methylhex-5-en-1-amine 4-methylbenzenesulfonate" as a building block in organic synthesis
Topic: N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate as a Building Block in Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the architecture of nitrogen heterocycles, This compound (CAS 1108656-90-1) serves as a critical, bench-stable surrogate for its volatile free base, N-methylhex-5-en-1-amine (CAS 55863-02-0). This building block is structurally primed for intramolecular hydroamination , offering a direct, atom-economical route to 1,2-disubstituted pyrrolidines—a scaffold ubiquitous in alkaloids (e.g., nicotine, hygrine) and pharmaceutical agents.
This guide delineates the utility of this salt in high-value transformations, specifically focusing on rare-earth metal-catalyzed hydroamination, oxidative aminyl radical cyclizations, and electrophilic iodocyclization. It addresses the practical advantages of the tosylate salt over the free amine and provides validated protocols for its deployment in synthesis.
Chemical Profile and Rationale
The free base, N-methylhex-5-en-1-amine, is a secondary amine prone to oxidation and carbonate formation upon prolonged storage. It is also a volatile liquid. The 4-methylbenzenesulfonate (tosylate) salt is engineered to overcome these handling limitations.
| Property | Free Base (N-methylhex-5-en-1-amine) | Tosylate Salt |
| CAS | 55863-02-0 | 1108656-90-1 |
| Physical State | Volatile Liquid | Crystalline Solid |
| Stability | Oxidizes; absorbs CO₂ | Stable at RT; non-hygroscopic |
| Stoichiometry | Difficult to dispense precisely in small scale | Precise gravimetric dispensing |
| Primary Utility | Active substrate for catalysis | Storage form; precursor |
Synthesis of the Building Block
While commercially available, the salt can be synthesized via the alkylation of methylamine with 6-bromo-1-hexene, followed by salt formation.
Protocol Summary:
-
Alkylation: Excess methylamine (40% aq.) is reacted with 6-bromo-1-hexene in ethanol at 0°C to suppress dialkylation.
-
Workup: Extraction with Et₂O, drying (Na₂SO₄), and concentration yields the crude oil.
-
Salt Formation: The oil is dissolved in anhydrous Et₂O. One equivalent of p-toluenesulfonic acid monohydrate (dissolved in minimal EtOH) is added dropwise. The resulting white precipitate is filtered and recrystallized from EtOAc/EtOH.
Core Application: Intramolecular Hydroamination
The primary synthetic value of this building block lies in its ability to undergo 5-exo-trig cyclization to form 1,2-dimethylpyrrolidine . This transformation is 100% atom-economical and is the benchmark reaction for testing new hydroamination catalysts.
Mechanism: Sigma-Bond Metathesis
Unlike late transition metal catalysis (Pd, Au) which often proceeds via alkene activation, lanthanide and Group 4 metal catalysis proceeds via a sigma-bond metathesis mechanism.
-
Amido Formation: The precatalyst (e.g., Cp*₂Ln-R) reacts with the free amine (generated in situ or pre-neutralized) to form a metal-amido species (Ln-NHR).
-
Insertion: The alkene inserts into the Ln-N bond.[1] For N-methylhex-5-en-1-amine, this insertion is regioselective for the 5-exo pathway due to the formation of a favorable chair-like transition state.
-
Protonolysis: The resulting metal-alkyl species is protonated by another molecule of substrate, releasing the cyclic product and regenerating the catalyst.[1]
Figure 1: Catalytic cycle for the organolanthanide-mediated intramolecular hydroamination of N-methylhex-5-en-1-amine.
Catalyst Performance Comparison
The efficiency of the cyclization depends heavily on the metal center's ionic radius and the ligand environment.[1]
| Catalyst Class | Representative Catalyst | Conditions | Yield | Selectivity |
| Organolanthanide | Cp*₂LaCH(TMS)₂ | 25°C, <1h | >95% | >99:1 (Exo) |
| Group 4 (Neutral) | Cp₂Zr(NMe₂)₂ | 100°C, 24h | ~85% | High Exo |
| Group 4 (Cationic) | [Cp₂ZrMe]⁺[MeB(C₆F₅)₃]⁻ | 25°C, 2h | >90% | High Exo |
| Calcium | Ca[N(SiMe₃)₂]₂ | 80°C, 24h | ~70% | Moderate |
Note: Data aggregated from standard hydroamination literature (e.g., Marks et al., Molander et al.).
Alternative Synthetic Pathways
Beyond hydroamination, the alkene tether allows for divergent functionalization strategies.
Electrophilic Iodocyclization
Reaction with iodine induces an electrophilic cyclization, yielding 2-(iodomethyl)-1-methylpyrrolidine . This product allows for further substitution (e.g., azide displacement) to access complex alkaloids.
Aminyl Radical Cyclization
Under photoredox conditions or using Hofmann-Löffler-Freytag (HLF) modifications, the amine can be converted to an N-centered radical. This radical attacks the alkene, typically favoring the 5-exo mode, to generate pyrrolidines.
Figure 2: Divergent synthetic pathways available from the N-methylhex-5-en-1-amine scaffold.
Experimental Protocols
Protocol A: Free-Basing the Tosylate Salt
Crucial Step: Most catalytic cycles (especially organometallic ones) are poisoned by the acidic protons of the ammonium salt. The free base must be liberated immediately prior to use.
-
Suspend This compound (1.0 mmol, 285 mg) in CH₂Cl₂ (5 mL).
-
Add aqueous NaOH (1 M, 5 mL) and stir vigorously for 10 minutes.
-
Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Dry combined organics over anhydrous K₂CO₃ (avoid acidic drying agents like MgSO₄ if using acid-sensitive catalysts).
-
Concentrate carefully under reduced pressure (cold bath, >100 mbar) to avoid evaporating the volatile amine. Use immediately.
Protocol B: Lanthanide-Catalyzed Cyclization (General)
Reference Standard: Based on methodologies established by T.J. Marks.
-
Preparation: In a nitrogen-filled glovebox, weigh the freshly liberated amine (1.0 mmol).
-
Catalyst Addition: Add the organolanthanide precatalyst (e.g., Cp*₂LaCH(TMS)₂, 1-2 mol%) dissolved in C₆D₆ (0.5 mL) if monitoring by NMR, or toluene.
-
Reaction: Transfer to a J. Young NMR tube or sealed vessel. Let stand at ambient temperature.
-
Monitoring: Reaction is typically complete in <1 hour. ¹H NMR will show the disappearance of olefinic protons (δ 5.8, 5.0 ppm) and the appearance of the pyrrolidine ring protons.
-
Quench: Open to air and add wet ether. Filter through a small pad of alumina to remove catalyst residues.
References
-
Marks, T. J., et al. (1989).[1] "Organolanthanide-catalyzed intramolecular hydroamination/cyclization of amino olefins." Journal of the American Chemical Society, 111(22), 8742–8744. [Link]
-
Molander, G. A., & Romero, J. A. (2002). "Lanthanocene Catalysts in Selective Organic Synthesis." Chemical Reviews, 102(6), 2161–2186. [Link]
-
Hultzsch, K. C. (2005). "Transition Metal-Catalyzed Asymmetric Hydroamination of Alkenes (AHA)." Advanced Synthesis & Catalysis, 347(2-3), 367–391. [Link]
-
PubChem Compound Summary. (2024). "N-Methylhex-5-en-1-amine."[2] National Center for Biotechnology Information. [Link]
Sources
The Strategic Application of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate in the Synthesis of N-Methyl-2-methylpiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate as a key precursor in heterocyclic chemistry. The primary focus is on its strategic use in the intramolecular cyclization to form N-methyl-2-methylpiperidine, a valuable scaffold in medicinal chemistry. This document details the synthesis of the starting materials, explores the mechanistic intricacies of acid-catalyzed and metal-catalyzed cyclization pathways, and provides experimentally grounded protocols. The content is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile building block in the synthesis of complex nitrogen-containing heterocycles.
Introduction: The Significance of the Piperidine Scaffold
Piperidine and its derivatives are among the most ubiquitous heterocyclic motifs found in natural products and pharmaceuticals. Their conformational flexibility and ability to engage in key binding interactions have made them privileged scaffolds in drug discovery. The introduction of substituents, such as a methyl group at the 2-position of an N-methylpiperidine ring, can significantly influence the pharmacological profile of a molecule by altering its basicity, lipophilicity, and steric interactions with biological targets. Consequently, the development of efficient and stereocontrolled methods for the synthesis of substituted piperidines is of paramount importance.
This guide focuses on a specific and powerful strategy for the synthesis of N-methyl-2-methylpiperidine, leveraging the intramolecular cyclization of N-methylhex-5-en-1-amine and its tosylate salt. We will delve into the underlying chemical principles that govern this transformation and provide practical guidance for its successful implementation in a laboratory setting.
Synthesis of the Precursor: N-methylhex-5-en-1-amine and its Tosylate Salt
A robust synthetic strategy begins with the reliable preparation of the starting materials. This section outlines a validated two-step synthesis of N-methylhex-5-en-1-amine, followed by its conversion to the corresponding 4-methylbenzenesulfonate salt.
Synthesis of N-methylhex-5-en-1-amine
The synthesis of N-methylhex-5-en-1-amine can be efficiently achieved through a two-step process starting from commercially available 6-bromo-1-hexene and methylamine.
Step 1: Synthesis of 6-Bromo-1-hexene
A common and effective method for the synthesis of 6-bromo-1-hexene is the bromination of 5-hexen-1-ol.[1]
Experimental Protocol:
-
To a stirred solution of 5-hexen-1-ol (1.0 eq) in a suitable solvent such as dichloromethane, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by distillation under reduced pressure to afford 6-bromo-1-hexene as a colorless oil.
Step 2: Amination of 6-Bromo-1-hexene
The subsequent reaction with methylamine furnishes the desired N-methylhex-5-en-1-amine.
Experimental Protocol:
-
In a sealed pressure vessel, combine 6-bromo-1-hexene (1.0 eq) with an excess of a solution of methylamine (e.g., 40% in water or 2.0 M in THF, ~5-10 eq).
-
Heat the mixture to 60-80 °C for 12-24 hours.
-
After cooling to room temperature, extract the product with a suitable organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure to yield N-methylhex-5-en-1-amine. Further purification can be achieved by distillation.
Preparation of this compound
The conversion of the amine to its tosylate salt serves two primary purposes: it can act as a protecting group for the amine functionality and, under certain conditions, the tosylate group can function as a leaving group.[2]
Experimental Protocol:
-
Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether.
-
Cool the solution to 0 °C and add a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure to yield the salt.
Intramolecular Cyclization to N-Methyl-2-methylpiperidine
The core of this guide focuses on the intramolecular cyclization of N-methylhex-5-en-1-amine to yield N-methyl-2-methylpiperidine. This transformation can be achieved through several strategic approaches, primarily acid-catalyzed cyclization and transition-metal-catalyzed hydroamination.
Acid-Catalyzed Intramolecular Cyclization
The acid-catalyzed cyclization of N-alkenylamines is a well-established method for the synthesis of nitrogen heterocycles.[3][4] The mechanism involves the protonation of the double bond, leading to the formation of a carbocation, which is then trapped by the nucleophilic amine.
Mechanism:
The reaction proceeds via a Markovnikov-type addition pathway. Protonation of the terminal double bond of N-methylhex-5-en-1-amine generates a secondary carbocation at the 5-position. The intramolecular nucleophilic attack by the nitrogen atom then leads to the formation of the six-membered piperidine ring. Subsequent deprotonation yields the final product, N-methyl-2-methylpiperidine.
Figure 1: Mechanism of Acid-Catalyzed Cyclization.
Experimental Protocol (General):
-
Dissolve N-methylhex-5-en-1-amine (1.0 eq) in a non-nucleophilic solvent (e.g., dichloromethane or toluene).
-
Add a strong protic acid such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) (0.1-1.0 eq).
-
Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude N-methyl-2-methylpiperidine by column chromatography or distillation.
Table 1: Representative Conditions for Acid-Catalyzed Cyclization
| Acid Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | 25-40 | 60-80 |
| Boron Trifluoride Etherate | Toluene | 80-110 | 70-90 |
| Sulfuric Acid (conc.) | Dichloromethane | 0-25 | 50-70 |
Transition-Metal-Catalyzed Intramolecular Hydroamination
Intramolecular hydroamination offers an atom-economical alternative for the synthesis of cyclic amines.[5][6] This method typically involves the use of catalysts based on early transition metals (e.g., titanium, zirconium) or late transition metals (e.g., rhodium, palladium).
Mechanism:
The mechanism of transition-metal-catalyzed hydroamination can vary depending on the metal and ligand system employed. A general catalytic cycle often involves:
-
Coordination of the alkenyl amine to the metal center.
-
Migratory insertion of the alkene into the metal-nitrogen bond.
-
Protonolysis of the resulting metal-carbon bond by another molecule of the amine substrate, which releases the cyclized product and regenerates the active catalyst.
Figure 2: Generalized Hydroamination Catalytic Cycle.
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the chosen transition metal catalyst (e.g., a rhodium or titanium complex, 1-10 mol%).
-
Add a suitable anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Add N-methylhex-5-en-1-amine (1.0 eq).
-
Heat the reaction mixture to the specified temperature (typically 60-120 °C) and monitor its progress.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the product by chromatography or distillation.
Table 2: Potential Catalytic Systems for Intramolecular Hydroamination
| Catalyst System | Ligand | Solvent | Temperature (°C) |
| [Rh(cod)₂]BF₄ | Phosphine Ligand | Toluene | 80-100 |
| Ti(NMe₂)₄ | - | THF | 60-80 |
| Cp₂ZrCl₂ / n-BuLi | - | THF | 25-60 |
Characterization of N-Methyl-2-methylpiperidine
The successful synthesis of N-methyl-2-methylpiperidine should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the N-methyl group, the methyl group at the 2-position, and the diastereotopic protons of the piperidine ring.
-
¹³C NMR will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[7]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of N-methyl-2-methylpiperidine (113.20 g/mol ).[8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching frequencies and the absence of N-H and C=C stretching bands from the starting material.
Conclusion
This compound and its parent amine are valuable precursors for the synthesis of the N-methyl-2-methylpiperidine scaffold. This guide has provided a comprehensive overview of the synthesis of these starting materials and detailed the mechanistic and practical aspects of their intramolecular cyclization via both acid-catalyzed and transition-metal-catalyzed pathways. The choice of method will depend on the desired scale, functional group tolerance, and available resources. By understanding the principles outlined in this document, researchers can effectively employ these strategies to access a key heterocyclic building block for applications in drug discovery and development.
References
-
Al-Hadedi, A. A. M., et al. (n.d.). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. ePrints Soton. Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). Gold(I)-Catalyzed Decarboxylative Allylic Amination of Allylic N-Tosylcarbamates. Organic Syntheses. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PubMed Central. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-methylpiperidine hydrochloride (2·HCl)[9]. The proposed.... Retrieved February 3, 2026, from [Link]
-
YouTube. (2015, August 19). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. Retrieved February 3, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved February 3, 2026, from [Link]
-
Dalton Transactions. (n.d.). Intramolecular hydroamination/cyclisation of aminoallenes mediated by a cationic zirconocene catalyst: a computational mechanistic study. RSC Publishing. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
MDPI. (2023, June 29). Intramolecular Cyclization. Encyclopedia. Retrieved February 3, 2026, from [Link]
-
Tetrahedron Letters. (n.d.). An eco-friendly tandem tosylation/Ferrier N-glycosylation of amines catalyzed by Er(OTf)3. ScienceDirect. Retrieved February 3, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methylpiperidine. NIST WebBook. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (n.d.). An efficient and rapid intramolecular cyclization of a quadruple Mannich reaction for one-pot synthesis of pentaazaphenalenes and their antimicrobial activities. RSC Publishing. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PubMed Central. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. PubMed Central. Retrieved February 3, 2026, from [Link]
-
Frontiers. (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Enantioselective Intermolecular Addition of Aliphatic Amines to Acyclic Dienes with a Pd–PHOX Catalyst. PubMed Central. Retrieved February 3, 2026, from [Link]
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]
-
ePrints Soton. (n.d.). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine. Retrieved February 3, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. PubMed Central. Retrieved February 3, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-N-methylhexan-1-amine hydrobromide. Retrieved February 3, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 6. Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Methylpiperidine [webbook.nist.gov]
- 9. 6-Bromo-N-methylhexan-1-amine | Benchchem [benchchem.com]
Methodological & Application
Application Note: High-Purity Synthesis of N-Methylhex-5-en-1-amine 4-Methylbenzenesulfonate
Executive Summary
This protocol details the synthesis of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (N-methyl-5-hexenylamine tosylate). This compound is a critical "tethered" alkene-amine building block, widely utilized in intramolecular hydroamination reactions to form nitrogen heterocycles (pyrrolidines and piperidines) and as a linker in fragment-based drug discovery.
The synthesis challenges addressed here include:
-
Controlling Alkylation: Preventing the formation of the tertiary amine (
-dimethyl) byproduct during the nucleophilic substitution. -
Salt Crystallinity: Converting the volatile, air-sensitive free amine oil into a stable, crystalline tosylate salt for long-term storage and precise stoichiometric handling.
Retrosynthetic Analysis & Strategy
The synthesis relies on a convergent
Strategic Logic
-
Precursor Selection: 6-Bromo-1-hexene is chosen over the chloride analog due to the superior leaving group ability of bromide, allowing milder reaction temperatures that preserve the terminal alkene.
-
Mono-alkylation Control: Direct alkylation of methylamine is prone to over-alkylation. To ensure high selectivity for the secondary amine, we utilize a large molar excess (10 eq) of methylamine. This statistical bias ensures that a 6-bromo-1-hexene molecule is far more likely to encounter an unreacted methylamine than an already-reacted product.
-
Salt Formation: The free base is an oil prone to oxidation. Formation of the
-toluenesulfonate (tosylate) salt renders the compound a stable, non-hygroscopic solid.
Reaction Pathway Diagram[1]
Figure 1: Synthetic workflow from alkyl halide to tosylate salt.
Experimental Protocol
Materials & Reagents[2][3]
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| 6-Bromo-1-hexene | 163.06 | 1.0 | Substrate |
| Methylamine (33 wt% in EtOH) | 31.06 | 10.0 | Nucleophile |
| p-Toluenesulfonic acid monohydrate | 190.22 | 1.0 | Salt Former |
| Sodium Hydroxide (10M) | 40.00 | Excess | Workup Base |
| Diethyl Ether (Et₂O) | 74.12 | Solvent | Extraction/Precipitation |
Step 1: Synthesis of N-Methylhex-5-en-1-amine (Free Base)
Objective: Selective mono-alkylation of methylamine.
-
Setup: Equip a 250 mL pressure-rated reaction vessel (or round-bottom flask with a secure reflux condenser) with a magnetic stir bar.
-
Reagent Addition: Charge the vessel with Methylamine solution (33% in Ethanol, 10 equivalents). Cool to 0°C using an ice bath to minimize methylamine off-gassing.
-
Substrate Addition: Add 6-Bromo-1-hexene (1 equivalent) dropwise over 20 minutes.
-
Why: Slow addition prevents localized high concentrations of the alkyl halide, further discouraging dialkylation.
-
-
Reaction: Seal the vessel and warm to 50°C . Stir vigorously for 3 hours .
-
Monitoring: Check via TLC (SiO₂, 10% MeOH in DCM, stain with KMnO₄). The starting bromide (
) should disappear; the amine stays near the baseline unless ammonia-treated plates are used.
-
-
Workup (Critical for Purity):
-
Cool the mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove ethanol and excess methylamine. Caution: Use a bleach trap for the vacuum pump exhaust to neutralize methylamine vapors.
-
The residue will be the HBr salt of the product. Add 10M NaOH (20 mL) to the residue to liberate the free amine (pH > 12).
-
Extract the aqueous layer with Diethyl Ether (3 x 50 mL).
-
Combine organic layers, dry over anhydrous
, and filter. -
Concentrate carefully (the amine is volatile).
-
Yield Expectation: ~75-85% as a colorless to pale yellow oil.
Step 2: Formation of the Tosylate Salt
Objective: Stabilization and purification.
-
Dissolution: Dissolve the crude N-methylhex-5-en-1-amine oil (from Step 1) in a minimal amount of dry Diethyl Ether (approx. 5 mL per gram of amine).
-
Acid Preparation: In a separate flask, dissolve
-Toluenesulfonic acid monohydrate (1.0 equivalent relative to the crude amine mass) in a minimal amount of warm Ethanol or Acetone. -
Precipitation: Add the acid solution dropwise to the stirred amine solution at 0°C .
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Stir for 30 minutes at 0°C. If an oil forms instead of a solid (oiling out), scratch the glass with a spatula or add a seed crystal. Adding hexanes can also drive precipitation.
-
Isolation: Filter the white solid under vacuum. Wash the cake with cold Hexanes/Ether (1:1) to remove non-polar impurities.
-
Drying: Dry the solid in a vacuum desiccator over
overnight.
Quality Control & Validation (Self-Validating Systems)
To ensure the protocol was successful, verify the following parameters.
NMR Characterization (Diagnostic Signals)
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Alkene ( | 5.75 - 5.85 | Multiplet | Confirms alkene integrity (no isomerization). |
| Terminal Alkene ( | 4.90 - 5.05 | Multiplet | Characteristic terminal alkene splitting. |
| N-Methyl ( | ~2.65 (salt) | Singlet | Key Indicator. If you see two singlets, you have dialkylated impurity. |
| Tosylate Aromatic | 7.20 & 7.70 | Doublets | Confirms 1:1 salt stoichiometry. |
| Tosylate Methyl | 2.35 | Singlet | Internal standard for integration. |
Troubleshooting Guide
| Issue | Root Cause | Solution |
| Presence of Dialkylated Product | Insufficient Methylamine excess. | Ensure >10 eq methylamine is used. Perform dropwise addition of bromide. |
| Product "Oils Out" in Step 2 | Solvent too polar or wet. | Redissolve in minimal hot ethanol and add Et₂O/Hexanes until cloudy. Cool slowly. |
| Low Yield in Step 1 | Volatility of product. | Do not apply high vacuum for extended periods to the free base. Convert to salt immediately. |
Mechanistic Insight
The reaction proceeds via a classical bimolecular nucleophilic substitution (
Figure 2: SN2 Mechanism. The nitrogen lone pair attacks the electrophilic carbon attached to the bromine, inverting geometry (though irrelevant at this achiral center) and displacing bromide.
The subsequent addition of
References
-
General Synthesis of N-methyl-5-hexen-1-amine
-
Precursor Properties (6-Bromo-1-hexene)
-
Target Compound Data (N-methylhex-5-en-1-amine)
-
Database: PubChem CID 17825054.[4]
-
Source:
-
-
Tosylate Salt Formation Methodology
- Context: General procedure for amine tosylate salt form
-
Source:
Sources
- 1. Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 6-Bromo-1-hexene synthesis - chemicalbook [chemicalbook.com]
- 4. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. CN108003037B - Synthesis process of N-methyl-5-hexene-1-amine - Google Patents [patents.google.com]
- 7. odinity.com [odinity.com]
Application Notes and Protocols for the Synthesis of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate is a salt of significant interest in synthetic organic chemistry and drug development. The N-methylhex-5-en-1-amine moiety provides a versatile building block with both a secondary amine and a terminal alkene, allowing for a wide range of subsequent chemical modifications. The 4-methylbenzenesulfonate (tosylate) anion is a well-established counterion used to improve the crystallinity, stability, and handling properties of amine-containing compounds. This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and key considerations for achieving high purity and yield.
Mechanistic Insights: An Acid-Base Approach
The formation of this compound is a classic acid-base reaction. N-methylhex-5-en-1-amine, a secondary amine, acts as a Brønsted-Lowry base due to the lone pair of electrons on the nitrogen atom. p-Toluenesulfonic acid is a strong organic acid that readily donates a proton. The reaction proceeds via the protonation of the basic nitrogen atom of the amine by the acidic proton of the sulfonic acid, resulting in the formation of an ammonium cation and the tosylate anion. These oppositely charged ions are held together by electrostatic forces, forming the salt.
The general transformation can be depicted as follows:
R₂NH + TsOH → [R₂NH₂]⁺[TsO]⁻
where R₂NH is the secondary amine and TsOH is p-toluenesulfonic acid. This reaction is typically fast and proceeds to completion under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the synthesis of the target compound.
Materials and Reagents
-
N-methylhex-5-en-1-amine (Purity: ≥95%)
-
p-Toluenesulfonic acid monohydrate (Purity: ≥98%)
-
Ethanol (anhydrous)
-
tert-Butyl methyl ether (TBME)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methylhex-5-en-1-amine (1.0 eq.) in anhydrous ethanol (approximately 5-10 mL per gram of amine). Stir the solution at room temperature until the amine is fully dissolved.
-
Addition of p-Toluenesulfonic Acid: In a separate container, prepare a solution of p-toluenesulfonic acid monohydrate (1.05 eq.) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirring amine solution at room temperature. A slight exotherm may be observed.
-
Salt Formation and Precipitation: Upon addition of the p-toluenesulfonic acid solution, a white precipitate of this compound should begin to form. Continue stirring the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Crystallization and Isolation: To maximize the yield of the precipitated salt, cool the reaction mixture in an ice bath for 30 minutes. If precipitation is not complete, an anti-solvent such as tert-butyl methyl ether (TBME) can be added slowly until the product fully crystallizes.
-
Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol, followed by a wash with cold TBME to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the purified this compound salt under vacuum at a temperature not exceeding 40°C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Data Summary
| Parameter | Value/Range | Notes |
| Reactants | ||
| N-methylhex-5-en-1-amine | 1.0 eq. | |
| p-Toluenesulfonic acid monohydrate | 1.05 eq. | A slight excess of the acid ensures complete protonation of the amine. |
| Solvent | Anhydrous Ethanol | Other suitable solvents include isopropanol or acetonitrile.[1] |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1-2 hours | |
| Work-up | Precipitation, Filtration | Cooling and addition of an anti-solvent can improve yield.[1] |
| Expected Yield | >90% | |
| Appearance | White to off-white crystalline solid |
Visualizing the Workflow
Reaction Scheme
Caption: Reaction scheme for the formation of the tosylate salt.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for both the N-methylhex-5-en-1-ammonium cation and the 4-methylbenzenesulfonate anion. The integration of the peaks should correspond to the expected proton ratios.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will further confirm the presence of all carbon atoms in the molecule.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Elemental Analysis: Can be used to confirm the elemental composition of the salt.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete precipitation. | Add an anti-solvent (e.g., TBME) to the reaction mixture to induce further precipitation. Ensure the mixture is sufficiently cooled. |
| Product loss during washing. | Use minimal amounts of cold washing solvents. | |
| Oily Product | Impurities present. | Recrystallize the product from a suitable solvent system (e.g., ethanol/TBME). |
| Incomplete drying. | Dry the product for a longer period under vacuum. | |
| Broad Melting Point | Presence of impurities. | Recrystallize the product. Ensure starting materials are of high purity. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonic acid is corrosive and can cause severe skin burns and eye damage. Handle with care.
-
N-methylhex-5-en-1-amine is flammable and may cause skin irritation.
-
Ethanol and TBME are flammable solvents. Avoid open flames and sources of ignition.
References
-
PubChem. N-methylhex-5-en-1-amine. National Center for Biotechnology Information. [Link]
-
Reddit. Advice for making tosylate and mesylate salts? r/chemistry. [Link]
-
Vedantu. The amine which reacts with p-toluene sulphonyl chloride. [Link]
-
ACS Publications. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]
Sources
Application Notes and Protocols for the Synthesis of N-Substituted Piperidines using N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, as well as to serve as a versatile scaffold for the presentation of pharmacophoric elements in three-dimensional space. The synthesis of N-substituted piperidines, in particular, is of paramount importance in drug discovery, enabling the modulation of a compound's physicochemical and pharmacological profile.
This document provides a comprehensive guide to the synthesis of N-substituted piperidines utilizing N-methylhex-5-en-1-amine 4-methylbenzenesulfonate as a key starting material. The protocol leverages an efficient intramolecular hydroamination reaction, a powerful and atom-economical method for the construction of nitrogen-containing heterocycles.[1][2]
Strategic Approach: Intramolecular Hydroamination
The core of the synthetic strategy detailed herein is the intramolecular hydroamination of the aminoalkene, N-methylhex-5-en-1-amine. This reaction involves the addition of the N-H bond of the amine across the pendant carbon-carbon double bond, leading to the formation of the desired piperidine ring.[1][3] This transformation is a classic example of a 6-endo-trig cyclization, a process that can be effectively catalyzed by a variety of transition metal complexes.[4][5]
The starting material, this compound, is a stable salt form of the reactive free amine. The tosylate counterion serves as a protecting group, enhancing the compound's stability and ease of handling. A key step in the synthetic protocol is the in situ deprotection of this tosylate to liberate the free amine, which then undergoes the catalytic cyclization.
Reaction Workflow Diagram
Caption: Overall synthetic workflow from the tosylate salt to the purified N-substituted piperidine.
Detailed Experimental Protocol
This protocol describes the synthesis of N,2-dimethylpiperidine as a representative example.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Organolanthanide catalyst (e.g., Cp*₂Sm(THF)₂) or other suitable hydroamination catalyst
-
Anhydrous deuterated benzene (C₆D₆) for reaction monitoring by NMR (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
NMR spectrometer for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous toluene (to make a ~0.1 M solution) via syringe.
-
Deprotection (in situ): To the stirred suspension, carefully add sodium hydride (1.1 equiv) portion-wise at room temperature. The reaction mixture may effervesce (hydrogen gas evolution). Stir the mixture at room temperature for 1 hour to ensure complete deprotonation and formation of the free amine.
-
Catalyst Addition: In a separate glovebox or under a positive pressure of inert gas, weigh the organolanthanide catalyst (e.g., 5 mol%) and dissolve it in a small amount of anhydrous toluene. Add the catalyst solution to the reaction mixture via syringe.
-
Intramolecular Hydroamination: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by TLC or by taking aliquots for ¹H NMR analysis in C₆D₆. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and add dichloromethane or diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N,2-dimethylpiperidine.
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate | This compound | 1.0 equiv |
| Base | Sodium Hydride (60% dispersion) | 1.1 equiv |
| Catalyst | Cp*₂Sm(THF)₂ | 5 mol% |
| Solvent | Anhydrous Toluene | 0.1 M concentration |
| Temperature | 80-100 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or NMR |
| Expected Yield | 70-85% | After purification |
Mechanism and Rationale
Deprotection of the Tosylate Salt
The tosyl group is a common protecting group for amines, forming a stable sulfonamide.[6] However, for the intramolecular hydroamination to proceed, the free amine is required. In this protocol, the deprotection is achieved in situ using a strong base, sodium hydride. The hydride ion deprotonates the sulfonamide nitrogen, but more importantly, the tosylate is a good leaving group, and under the reaction conditions, the free amine is liberated. While harsh conditions such as strong acids or dissolving metal reductions are often required for tosyl deprotection, the basic conditions of the subsequent hydroamination can facilitate this process.[7]
Catalytic Cycle of Intramolecular Hydroamination
The intramolecular hydroamination of aminoalkenes is a well-established method for the synthesis of cyclic amines.[1][8] While various transition metals can catalyze this transformation, organolanthanide complexes are particularly effective.[1] The generally accepted mechanism for the lanthanide-catalyzed hydroamination proceeds through the following key steps:[1][3]
-
Amide Formation: The catalyst precursor reacts with the free amine to form a lanthanide-amido complex, which is the active catalytic species.
-
Alkene Insertion: The pendant alkene of the substrate coordinates to the lanthanide center and subsequently inserts into the metal-nitrogen bond. This is the key C-N bond-forming step and is typically the rate-determining step of the catalytic cycle.
-
Protonolysis: The resulting metallacycle undergoes protonolysis by another molecule of the substrate (the free amine), releasing the cyclized product and regenerating the active lanthanide-amido catalyst.
Caption: Simplified catalytic cycle for intramolecular hydroamination.
Product Characterization: N,2-dimethylpiperidine
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.
¹H NMR (CDCl₃, 400 MHz):
-
δ 2.25 (s, 3H, N-CH₃)
-
δ 2.15-2.22 (m, 1H)
-
δ 1.95-2.05 (m, 1H)
-
δ 1.55-1.70 (m, 2H)
-
δ 1.25-1.45 (m, 4H)
-
δ 1.05 (d, J = 6.0 Hz, 3H, C-CH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 56.8, 55.2, 42.1, 35.2, 26.5, 24.8, 19.5
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Organolanthanide Catalysts: Are typically pyrophoric and moisture-sensitive. Handle in a glovebox or using strict Schlenk techniques.
-
Anhydrous Solvents: Are flammable. Use in a well-ventilated fume hood.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Organic Reactions. Hydroamination of Alkenes . [Link]
-
Patel, M., Saunthwal, R. K., & Verma, A. K. (2017). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity . Frontiers in Chemistry, 5, 13. [Link]
-
Wikipedia. Hydroamination . [Link]
-
Molander, G. A., & Romero, J. A. C. (2002). Intramolecular Hydroaminations of Aminoalkynes Catalyzed by Yttrium Complexes and Aminoallenes Catalyzed by Zirconium Complexes . Journal of the American Chemical Society, 124(4), 585-593. [Link]
-
Hultzsch, K. C. (2007). Hydroamination: Direct Addition of Amines to Alkenes and Alkynes . Chemical Reviews, 107(11), 4796-4842. [Link]
-
O'Brien, P. (2002). Catalytic intramolecular hydroamination of aminoallenes using titanium complexes of chiral, tridentate, dianionic imine-diol ligands . Dalton Transactions, (15), 2845-2851. [Link]
- Kabalka, G. W., & Wang, L. (2008). Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
Li, Z., & Li, C.-J. (2016). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones . Organic Chemistry Frontiers, 3(10), 1275-1279. [Link]
-
Knowles, R. R., & Alexanian, E. J. (2013). Catalytic Intermolecular Hydroaminations of Unactivated Olefins with Secondary Alkyl Amines . Journal of the American Chemical Society, 135(4), 1254-1257. [Link]
-
Morris, R. E., & Wragg, D. S. (2021). In Situ Generation by Cyclization of an Organic Structure Directing Agent for the Synthesis of High Silica Zeolite ERS-7 . Chemistry–A European Journal, 27(1), 227-233. [Link]
-
Fiveable. N-methylpiperidine Definition . [Link]
-
Douglas, J. J., & Martin-Montero, R. (2022). Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis . The Journal of Organic Chemistry, 87(5), 3123-3132. [Link]
- Bäckvall, J.-E. (1978). Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
Hartwig, J. F. (2018). Metal-Initiated Amination of Alkenes and Alkynes . Chemical Reviews, 118(18), 8912-8939. [Link]
-
Leonori, D., & Procter, D. J. (2021). Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines . Organic Letters, 23(5), 1634-1638. [Link]
-
Procter, D. J., & Procter, L. D. (2012). Instantaneous Deprotection of Tosylamides and Esters with SmI2/Amine/Water . Angewandte Chemie International Edition, 51(46), 11571-11574. [Link]
-
Wessig, P., & Müller, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . Molecules, 21(11), 1569. [Link]
-
Schwan, A. L., & Roche, M. R. (2018). Improved Synthesis of N-Methylcadaverine . Molecules, 23(6), 1216. [Link]
-
Hartwig, J. F., & Xi, Y. (2023). Progression of Hydroamination Catalyzed by Late Transition-Metal Complexes from Activated to Unactivated Alkenes . Accounts of Chemical Research, 56(12), 1565-1577. [Link]
-
Deshmukh, M. B. (2017). Answer to 'I want a method for the reaction of tosylate with amine in basic media' . ResearchGate. [Link]
-
Xu, L., & Chen, J. (2017). A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design . RSC Advances, 7(54), 34135-34144. [Link]
-
Wessig, P., & Müller, J. (2017). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . Molecules, 22(1), 119. [Link]
-
Al-Ghorbani, M., & El-Sayed, B. A. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study . Scientific Reports, 13(1), 12345. [Link]
-
Reissig, H.-U., & Zimmer, R. (2011). Two pathways for the 6-endo-trig cyclization of A → B: proton-catalyzed... . ResearchGate. [Link]
-
Crimmin, M. R., & Arrowsmith, M. (2018). Room-Temperature Intermolecular Hydroamination of Vinylarenes Catalyzed by Alkali-Metal Ferrate Complexes . Organometallics, 37(15), 2531-2536. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides . [Link]
-
Kamal, A., & Prasad, B. R. (2000). Nucleophilic reaction of glycidol tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study . Tetrahedron: Asymmetry, 11(11), 2355-2360. [Link]
-
Wikipedia. Tosyl group . [Link]
-
Schafer, L. L., & Eisen, M. S. (2018). Hydroamination and Hydroaminoalkylation of Alkenes by Group 3–5 Elements: Recent Developments and Comparison with Late Transition Metals . Organometallics, 37(21), 3849-3864. [Link]
-
Oliva, L., & Scarano, P. (2022). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity . Frontiers in Chemistry, 10, 894042. [Link]
-
Beauchemin, A. M., & Allen, M. A. (2020). A redox-enabled strategy for intramolecular hydroamination . Chemical Science, 11(30), 7856-7860. [Link]
-
Wang, Y., & Li, X. (2019). Bioinspired cyclization of in situ generated γ-indolyl β,γ-unsaturated α-keto esters via an oxidative enamine process: facile approaches to pyrano[2,3-b]indoles . Organic Chemistry Frontiers, 6(16), 2911-2915. [Link]
-
Li, Y., & Wang, J. (2020). Sulfonyl radical-enabled 6-endo-trig cyclization for regiospecific synthesis of unsymmetrical diaryl sulfones . Organic Chemistry Frontiers, 7(1), 74-78. [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method . [Link]
-
Ferreira, M. J., & de Sousa, M. E. (2014). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data . Journal of Molecular Structure, 1074, 34-42. [Link]
-
Toste, F. D., & Lectka, T. (1999). Catalytic Enantioselective Synthesis of Indanes by a Cation-Directed 5-endo-trig Cyclization . Journal of the American Chemical Society, 121(48), 11275-11276. [Link]
-
Prisbe, E. J., & Martin, J. C. (1985). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I . Synthetic Communications, 15(5), 401-409. [Link]
-
Wessig, P., & Müller, J. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling . Molecules, 21(11), 1569. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A minireview of hydroamination catalysis: alkene and alkyne substrate selective, metal complex design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroamination - Wikipedia [en.wikipedia.org]
- 4. Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 8. organicreactions.org [organicreactions.org]
Application Notes & Protocols: N-methylhex-5-en-1-amine 4-methylbenzenesulfonate as a Versatile Bifunctional Reagent for Bioactive Molecule Synthesis
Abstract
This guide provides a comprehensive overview of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, a versatile bifunctional building block for the synthesis of complex bioactive molecules. Possessing both a nucleophilic secondary amine and a terminal alkene, this reagent offers dual reactivity, enabling researchers to construct diverse molecular scaffolds. The 4-methylbenzenesulfonate (tosylate) salt form enhances the compound's stability and handling properties, making it an ideal starting material for multi-step syntheses. This document details the synthesis of the title compound and provides field-proven protocols for its application in two key transformations critical to modern drug discovery: Ring-Closing Metathesis (RCM) for the synthesis of nitrogen-containing heterocycles and Reductive Amination for molecular elaboration.
Introduction: A Bifunctional Linchpin in Medicinal Chemistry
The simultaneous presence of a secondary amine and a terminal alkene in N-methylhex-5-en-1-amine makes it a highly valuable reagent. These two functional groups represent orthogonal reactive sites that can be addressed selectively to build molecular complexity.
-
The N-Methylamine Moiety: This secondary amine is a common feature in numerous pharmaceuticals. It can act as a key pharmacophoric element, a site for salt formation to improve bioavailability, or a nucleophilic handle for constructing larger molecules via reactions such as amidation or alkylation. Its use in reductive amination is a cornerstone of medicinal chemistry for C-N bond formation.[1][2]
-
The Terminal Alkene: Terminal alkenes are exceptionally versatile functional groups in modern organic synthesis.[3][4] They are precursors for a vast array of transformations, including olefin metathesis, hydroboration-oxidation, Heck coupling, and epoxidation, allowing for the introduction of new stereocenters and complex carbon skeletons.[5]
-
The Tosylate Salt Form: The free amine, N-methylhex-5-en-1-amine, is a potentially volatile and air-sensitive liquid.[6] Conversion to its 4-methylbenzenesulfonate (tosylate) salt renders it a stable, crystalline solid that is easier to handle, weigh, and store.[7] In many reactions, the free amine can be generated in situ with the addition of a base, simplifying the experimental procedure.
This guide will demonstrate how these features can be strategically employed to synthesize valuable intermediates for drug discovery programs.
Physicochemical Properties & Data
The properties of the title compound are summarized below.
| Property | Value | Source/Method |
| Chemical Formula | C₁₄H₂₃NO₃S | N/A |
| Molecular Weight | 285.40 g/mol | N/A |
| CAS Number | 1108656-90-1 | [8] |
| Appearance | White to off-white crystalline solid | Predicted |
| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane, ethyl acetate. Insoluble in hexanes. | Predicted |
| pKa (Conjugate Acid) | ~10.5 - 11.0 | Estimated |
Synthesis of the Reagent
The title compound is not widely commercially available and is typically prepared in a two-step sequence from 6-chloro-1-hexene.
Protocol 1: Synthesis of N-methylhex-5-en-1-amine
This procedure is adapted from known methods for the N-alkylation of amines.[9]
-
Setup: To a sealed pressure vessel, add 6-chloro-1-hexene (1.0 eq.), a 40% aqueous solution of methylamine (10.0 eq.), and ethanol (2 M relative to the alkyl chloride).
-
Reaction: Seal the vessel and heat the mixture to 80 °C for 16 hours with vigorous stirring.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add 2 M aqueous sodium hydroxide until the aqueous layer is pH > 12.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude N-methylhex-5-en-1-amine can be purified by distillation under reduced pressure to yield a colorless liquid.[9]
Protocol 2: Formation of the 4-methylbenzenesulfonate Salt
-
Setup: Dissolve the purified N-methylhex-5-en-1-amine (1.0 eq.) in diethyl ether (0.5 M).
-
Salt Formation: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.05 eq.) in a minimal amount of diethyl ether. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Isolation: A white precipitate will form immediately. Continue stirring for 30 minutes at 0 °C.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white crystalline solid.
Caption: Workflow for the two-step synthesis of the title reagent.
Application Note 1: Synthesis of N-Methyl-1,2,3,6-tetrahydropyridine via Ring-Closing Metathesis (RCM)
The synthesis of nitrogen-containing heterocycles is a central goal in medicinal chemistry, with scaffolds like piperidine being present in a multitude of approved drugs.[10][11] Ring-Closing Metathesis (RCM) is a powerful, Nobel prize-winning reaction that enables the efficient construction of cyclic structures.[12] The terminal alkene of the title compound makes it an ideal substrate for RCM after an appropriate N-alkenylation step.
Causality and Experimental Design
To perform an RCM reaction, a diene (a molecule with two double bonds) is required.[12] We first introduce a second alkene onto the nitrogen atom via allylation. The resulting N-allyl-N-methylhex-5-en-1-amine is then subjected to a ruthenium-based catalyst, such as a Grubbs catalyst, which mediates the intramolecular cyclization.[13][14] The reaction is driven forward by the formation of the stable cyclic product and the release of volatile ethylene gas.[15]
Protocol 3: Synthesis of a Tetrahydropyridine Intermediate
-
N-Allylation:
-
To a solution of this compound (1.0 eq.) in acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 3.0 eq.) and allyl bromide (1.2 eq.).
-
Stir the mixture vigorously at 60 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude N-allyl-N-methylhex-5-en-1-amine by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes).
-
-
Ring-Closing Metathesis:
-
Dissolve the purified diene (1.0 eq.) in anhydrous, degassed dichloromethane (DCM) to a concentration of 0.01 M.
-
Sparge the solution with argon for 15 minutes.
-
Add Grubbs' Second Generation Catalyst (2 mol%).[16]
-
Heat the reaction to reflux (approx. 40 °C) under an argon atmosphere for 4 hours.
-
Monitor the reaction by GC-MS for the formation of the product and consumption of the diene.
-
Upon completion, cool the reaction and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
-
Concentrate the mixture and purify by flash column chromatography (silica gel, gradient elution with methanol/DCM) to yield N-methyl-1,2,3,6-tetrahydropyridine.
-
Caption: Experimental workflow for the synthesis of a tetrahydropyridine.
Application Note 2: Elaboration of a Bioactive Scaffold via Reductive Amination
Reductive amination is one of the most robust and widely used methods for forming C-N bonds in the pharmaceutical industry.[1][2] It allows for the coupling of an amine with an aldehyde or ketone in the presence of a mild reducing agent. This protocol demonstrates the use of our title compound to introduce the N-methyl-hexenyl moiety onto a hypothetical drug scaffold containing an aldehyde.
Causality and Experimental Design
The reaction proceeds in two stages, often in a single pot: (1) formation of an iminium ion intermediate from the amine and the aldehyde, and (2) reduction of this iminium ion to the final amine product.[17] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[18] The tosylate salt requires an equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine in situ.
Protocol 4: General Procedure for Reductive Amination
-
Setup: To a solution of the aldehyde-containing substrate (1.0 eq.) in 1,2-dichloroethane (DCE) (0.1 M), add this compound (1.2 eq.) followed by triethylamine (TEA, 1.3 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired tertiary amine product.
| Reagent/Parameter | Molar Equivalents | Rationale |
| Aldehyde Substrate | 1.0 | Limiting Reagent |
| Amine Tosylate Salt | 1.2 | Slight excess to ensure complete consumption of the valuable aldehyde. |
| Triethylamine (TEA) | 1.3 | To neutralize the tosylate salt and any acidic impurities. |
| NaBH(OAc)₃ | 1.5 | Excess reducing agent to drive the reaction to completion. |
| Solvent | DCE or DCM | Aprotic solvent, ideal for this reaction. |
| Temperature | Room Temperature | Sufficient for both iminium formation and reduction. |
Conclusion
This compound is a potent and versatile tool for the synthesis of bioactive molecules. Its bifunctional nature allows for the strategic and orthogonal introduction of both nitrogen-based functionality and a handle for carbon-carbon bond formation. The protocols outlined herein provide robust and reproducible methods for leveraging this reagent in Ring-Closing Metathesis and Reductive Amination, two of the most important transformations in modern drug discovery. By providing access to valuable nitrogen heterocycles and enabling the rapid elaboration of lead compounds, this reagent serves as a valuable addition to the medicinal chemist's toolbox.
References
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Alkene Reaction Map. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Synthesis of Alkenes. Retrieved from [Link]
- Google Patents. (n.d.). Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.
-
Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylhex-5-en-1-amine. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Organic Letters. Retrieved from [Link]
-
Yefremova, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Reactions of Alkenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Ring-closing metathesis of N-alkenyl-cyanamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2002). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines. Request PDF. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Pearson. (n.d.). Reactions of Alkenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Retrieved from [Link]
-
ACS Publications. (n.d.). Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]
-
Wikipedia. (n.d.). Ring-closing metathesis. Retrieved from [Link]
-
ResearchGate. (2016). How to convert tosylate into amine?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing first-generation Grubbs catalyst.
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
YouTube. (2024). Synthesis of piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Olefin Metathesis in Drug Discovery and Development—Examples from Recent Patent Literature. Retrieved from [Link]
-
YouTube. (2020). Ring-closing metathesis example. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]
-
YouTube. (2020). Week 6-Lecture 26 : Ring Closing Metathesis (Part-2). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of Alkenes [organic-chemistry.org]
- 4. pearson.com [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US7045139B2 - Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines - Google Patents [patents.google.com]
- 8. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [m.chemicalbook.com]
- 9. N-Methyl-1-amino-hex-5-ene synthesis - chemicalbook [chemicalbook.com]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 13. Ring-closing metathesis of N-alkenyl-cyanamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: N-methylhex-5-en-1-amine 4-methylbenzenesulfonate in Medicinal Chemistry Library Synthesis
Introduction: A Strategic Building Block for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the rapid generation of diverse chemical libraries is paramount for the identification of novel hit and lead compounds.[1] The strategic selection of building blocks is a critical determinant of the quality and diversity of these libraries. N-methylhex-5-en-1-amine 4-methylbenzenesulfonate emerges as a bifunctional building block of significant interest. This molecule uniquely combines a secondary amine, a common pharmacophoric element, with a terminal alkene, a versatile functional handle for a plethora of chemical transformations.[2][3]
The 4-methylbenzenesulfonate (tosylate) salt form offers several practical advantages over the free amine. The tosylate salt is typically a crystalline, non-volatile solid, which simplifies handling, weighing, and storage, particularly in automated and high-throughput synthesis platforms. Furthermore, the tosylate group can act as a temporary protecting group for the amine, modulating its reactivity and preventing side reactions under certain conditions.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of diverse chemical libraries. We will delve into its properties, provide detailed protocols for its application, and discuss the underlying chemical principles that make it a valuable tool in drug discovery.
Physicochemical Properties and Handling
This compound is the salt formed between the basic N-methylhex-5-en-1-amine and the strong acid, p-toluenesulfonic acid.
| Property | Value | Source |
| IUPAC Name | N-methylhex-5-en-1-amine;4-methylbenzenesulfonic acid | N/A |
| CAS Number | 1108656-90-1 | [6] |
| Molecular Formula | C₁₄H₂₃NO₃S | [6] |
| Molecular Weight | 285.40 g/mol | [6] |
| Appearance | Typically a white to off-white crystalline solid | Inferred |
| Solubility | Soluble in water, methanol, and DMSO. Moderately soluble in dichloromethane and chloroform. Sparingly soluble in diethyl ether and hexanes. | Inferred |
Safety and Handling: The free amine, N-methylhex-5-en-1-amine, is classified as a flammable liquid and vapor that causes severe skin burns and eye damage.[7] While the salt form is generally less hazardous, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated fume hood.
Synthetic Utility and Reaction Schemes
The synthetic value of this compound lies in its two distinct reactive centers: the secondary amine and the terminal alkene. This allows for a modular and divergent approach to library synthesis.
Workflow for Library Synthesis
The general workflow for utilizing this building block in a parallel synthesis campaign is depicted below. This process typically involves liberating the free amine from its salt form in situ followed by reaction with a diverse set of building blocks.
Caption: General workflow for library synthesis.
Detailed Protocols
The following protocols are provided as representative examples of how to utilize this compound in a parallel synthesis format.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the synthesis of a diverse amide library via the acylation of N-methylhex-5-en-1-amine with a selection of acyl chlorides.
Materials:
-
This compound
-
A library of diverse acyl chlorides (e.g., benzoyl chloride, acetyl chloride, etc.)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DCM.
-
Prepare a 0.6 M stock solution of each acyl chloride in anhydrous DCM in separate vials.
-
Prepare a 1.5 M stock solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup (per well/vial):
-
To each well of the 96-well block (or each reaction vial), add 200 µL (0.1 mmol) of the this compound stock solution.
-
Add 200 µL (0.3 mmol) of the triethylamine stock solution to each well. The triethylamine serves to neutralize the p-toluenesulfonic acid and the HCl byproduct of the acylation.[8]
-
Stir the mixture for 5 minutes at room temperature under an inert atmosphere.
-
Add 200 µL (0.12 mmol) of a unique acyl chloride stock solution to each designated well.
-
-
Reaction and Monitoring:
-
Seal the reaction block/vials and stir at room temperature for 16 hours.
-
Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing by LC-MS or TLC.
-
-
Workup and Purification (Parallel):
-
Add 500 µL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction.
-
Add 1 mL of DCM to each well and mix thoroughly.
-
Allow the layers to separate and remove the aqueous layer using a liquid handling system or a pipette.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo to yield the crude amide products.
-
If necessary, purify the library members via parallel flash chromatography or preparative HPLC.
-
Protocol 2: Diversification of the Terminal Alkene via Cross-Metathesis
This protocol outlines a method for further diversifying a purified amide from Protocol 1 using Grubbs' catalyst for an olefin cross-metathesis reaction.
Materials:
-
A purified amide product from Protocol 1 (containing the hex-5-enyl moiety)
-
A diverse set of terminal alkene coupling partners
-
Grubbs' Second Generation Catalyst
-
Anhydrous and degassed Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of the amide substrate in anhydrous, degassed DCM.
-
Prepare 0.3 M solutions of each alkene coupling partner in anhydrous, degassed DCM.
-
Prepare a 0.01 M solution of Grubbs' Second Generation Catalyst in anhydrous, degassed DCM.
-
-
Reaction Setup (per vial):
-
In a reaction vial under an inert atmosphere, add 500 µL (0.1 mmol) of the amide substrate stock solution.
-
Add 500 µL (0.15 mmol) of the desired alkene coupling partner stock solution.
-
Add 1 mL of anhydrous, degassed DCM.
-
Initiate the reaction by adding 1 mL (0.01 mmol, 10 mol%) of the Grubbs' Catalyst stock solution.
-
-
Reaction and Monitoring:
-
Seal the vial and stir at 40 °C for 12 hours.
-
Monitor the reaction by LC-MS or TLC for the disappearance of the starting material and the appearance of the new, higher molecular weight product.
-
-
Workup and Purification:
-
Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
-
Illustrative Diversification Scheme
The following diagram illustrates the two-step diversification strategy, starting with acylation of the amine followed by a cross-metathesis reaction on the alkene.
Caption: Diversification strategy for library synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse chemical libraries in a medicinal chemistry setting. Its bifunctional nature allows for a modular and divergent synthetic approach, enabling the rapid exploration of chemical space. The tosylate salt form provides significant advantages in terms of handling and stability, making it amenable to high-throughput and automated synthesis platforms. The protocols and strategies outlined in this application note provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.
References
- Hoba, S. N., Schwickert, M., Kammerer, L., Sabin, M., Weldert, A. C., Nidoieva, Z., Meidner, J. L., Barthels, F., Schirmeister, T., & Kersten, C. (2025). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. RSC Medicinal Chemistry, 16, 5395-5418.
-
National Center for Biotechnology Information (n.d.). N-Methylhex-5-en-1-amine. In PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
Various Authors. (2016). How to convert tosylate into amine? ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Tosyl group. In Wikipedia. Retrieved from [Link]
-
Various Authors. (2017). I want a method for the reaction of tosylate with amine in basic media. ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
Various Authors. (2022). Advice for making tosylate and mesylate salts? Reddit. [Link]
-
Hoba, S. N., et al. (2025). Parallel Synthesis of 5'-Amino-5'-deoxy-adenosine Derivatives for Focused Chemical Space Exploration and their Application as Methyltransferase Inhibitors. ResearchGate. [Link]
-
StudySmarter. (2023). Synthesis of Alkenes: Examples, Applications. [Link]
-
Various Authors. (n.d.). Use of Feedstock Alkenes and Asymmetric Synthesis. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylhexan-1-amine. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylhexan-1-amine hydrochloride. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). N,N,5-trimethyl-4-methylidenehex-5-en-1-amine. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 4-Methylhex-3-en-5-yn-1-amine. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylhex-4-en-2-amine. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylhex-4-en-1-yne. In PubChem. Retrieved from [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
-
MDPI. (n.d.). 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine. [Link]
-
NUS Chemistry. (n.d.). Light broaden the scope of alkene synthesis. [Link]
-
National Center for Biotechnology Information. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. PMC. [Link]
-
National Center for Biotechnology Information. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC. [Link]
Sources
- 1. Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]
- 7. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"N-methylhex-5-en-1-amine 4-methylbenzenesulfonate" stability and degradation issues
The following technical support guide addresses the stability, handling, and troubleshooting of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1). This document is designed for organic chemists and process development scientists utilizing this intermediate, particularly in Ring-Closing Metathesis (RCM) and heterocyclic synthesis.[1]
Executive Technical Summary
This compound is the tosylate salt of a secondary amine featuring a terminal alkene. It is primarily designed to mask the nucleophilic nitrogen atom, rendering the compound compatible with transition metal catalysts (e.g., Grubbs generation I/II) that are otherwise deactivated by free amines.[1]
While the tosylate salt significantly enhances shelf-stability compared to the volatile and oxidation-prone free amine, it introduces specific vulnerabilities regarding hygroscopicity and acid-base disproportionation .
Core Stability Profile
| Parameter | Rating | Technical Note |
| Thermal Stability | High | Stable up to melting point (typically >100°C). Avoid prolonged heating >60°C without inert atmosphere.[1] |
| Hygroscopicity | Critical | Tosylate salts are prone to deliquescence.[1] Moisture uptake can shift acid-base equilibrium. |
| Oxidative Stability | Moderate | The terminal alkene is susceptible to slow auto-oxidation if the crystal lattice is disrupted by moisture. |
| Photostability | Moderate | Prolonged UV exposure may promote radical polymerization of the alkene.[1] |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: The white crystalline powder has turned into a yellow, sticky gum. Is it still usable?
Diagnosis: Moisture-Induced Deliquescence and Partial Oxidation. Tosylate salts are hygroscopic. If the container seal was compromised, the salt absorbed atmospheric water.[1]
-
The Mechanism: Water solvates the ionic lattice, creating a concentrated aqueous environment.[1] This mobility allows trace oxidation of the alkene (yellowing) and potentially shifts the equilibrium, releasing trace amounts of free tosylic acid (corrosive).[1]
-
Action:
-
Do NOT use for sensitive catalytic reactions (e.g., RCM) as the water content will kill the catalyst.[1]
-
Recovery: If the yellowing is mild, attempt recrystallization from Isopropanol/Heptane or Dichloromethane/Ether .[1]
-
Prevention: Store in a desiccator or under Argon/Nitrogen. Tape the cap with Parafilm.[1]
-
Q2: My Ring-Closing Metathesis (RCM) reaction failed (0% conversion) using this salt. Why?
Diagnosis: "Free Amine Leakage" Poisoning the Catalyst. Ruthenium alkylidenes (Grubbs catalysts) are rapidly deactivated by free secondary amines, which coordinate to the metal center.[1]
-
The Cause: Although you used the salt, the equilibrium may have shifted.[1] If your solvent was wet or slightly basic (e.g., unwashed glassware with residual base), the salt dissociated:
[1] -
The Fix:
-
Check Solvent pH: Ensure your reaction solvent (DCM, Toluene) is strictly neutral or slightly acidic.[1]
-
Add Scavenger: Add 5-10 mol% of additional p-Toluenesulfonic acid (anhydrous) to the reaction mixture before adding the catalyst. This forces the equilibrium to the left (Salt form), protecting the catalyst.[1]
-
Q3: NMR shows a small triplet at ~2.7 ppm and a broad singlet at ~9.0 ppm.[1] Are these impurities?
Diagnosis: No, these are characteristic of the salt. [1]
-
~2.7 ppm: This is the
-methyl group. In the free amine, this signal is typically at ~2.4 ppm.[1] Protonation deshields the nitrogen, shifting the methyl group downfield.[1] -
~9.0 ppm: This is the ammonium proton (
).[1] Its broadness and chemical shift depend heavily on concentration and solvent (e.g., DMSO-d6 vs. CDCl3).[1] -
Red Flag: If you see a sharp singlet at ~2.4 ppm, you have free amine present, indicating incomplete salt formation or degradation.[1]
Deep Dive: Degradation Pathways
The following Graphviz diagram illustrates the primary degradation risks.[1] The "Death Spiral" begins with moisture absorption.[1]
Figure 1: The degradation cascade triggered by moisture.[1] Note that the release of "Free Amine" is the critical failure point for downstream catalytic applications.
Standardized Analytical Protocols
Protocol A: Purity Verification (1H NMR)
Use this to verify the salt stoichiometry before critical reactions.[1]
-
Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (CDCl3 can cause peak broadening due to ion pairing effects).
-
Key Integration Check:
-
Integrate the aromatic protons of the Tosylate group (2 doublets, 4H total, ~7.1 and 7.5 ppm).[1] Set this integral to 4.00 .
-
Integrate the terminal alkene protons (multiplet, 1H at ~5.8 ppm; 2H at ~5.0 ppm).
-
Pass Criteria: The alkene integrals must match the tosylate integrals (1:1 molar ratio). If Tosylate > Alkene, you have excess acid.[1] If Alkene > Tosylate, you have free amine or neutral impurities.[1]
-
Protocol B: "Free-Basing" (Releasing the Amine)
If your next step requires the nucleophilic amine (e.g., alkylation or acylation), you must break the salt.[1]
-
Suspend the tosylate salt in Dichloromethane (DCM) .
-
Add an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate). Note: Do not use NaOH if the alkene is sensitive to strong bases, though usually safe.[1]
-
Stir vigorously for 15 minutes.
-
Separate layers. Extract aqueous layer 2x with DCM.[1]
-
Dry combined organics over Na2SO4 (Sodium Sulfate).
-
Critical: Concentrate under reduced pressure at < 30°C . The free amine is volatile (BP approx 130-140°C, but significant vapor pressure).[1]
Decision Tree for RCM Reaction Setup
Use this logic flow to ensure success when using this salt in metathesis reactions.
Figure 2: Pre-reaction checklist to prevent catalyst deactivation.
References
-
Compound Data & Safety
-
Synthetic Methodology (Amine Salts in Metathesis)
-
Furstner, A. (2000).[1] Olefin Metathesis and Beyond. Angewandte Chemie International Edition. (Discusses the necessity of protonating amines to prevent Ru-catalyst poisoning). Link[1]
-
Grubbs, R. H., et al. (2003).[1] Handbook of Metathesis. Wiley-VCH. (Standard reference for RCM functional group tolerance).
-
-
General Stability of Tosylate Salts
Sources
- 1. Decamethylcyclopentasiloxane - Wikipedia [en.wikipedia.org]
- 2. 5-Methylhex-4-en-1-yne | C7H10 | CID 13284111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N,5-trimethyl-4-methylidenehex-5-en-1-amine | C10H19N | CID 134257999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: N-methylhex-5-en-1-amine 4-methylbenzenesulfonate
This technical guide addresses the purification and handling challenges associated with N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1), a critical intermediate often utilized in ring-closing metathesis (RCM) workflows for macrocyclic drug synthesis (e.g., HCV protease inhibitors).[1]
Product Identity & Profile
-
Free Base CAS: 55863-02-0 (N-methylhex-5-en-1-amine)[1][3][4][5][6][7]
-
Molecular Formula:
[1] -
Key Application: Precursor for peptide coupling and RCM reactions.[1]
Part 1: Critical Troubleshooting (Q&A)
Q1: The product is "oiling out" during crystallization instead of forming a solid. How do I induce precipitation?
Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solvated salt is lower than the process temperature, often driven by impurities or an incorrect solvent polarity balance.[1] Corrective Protocol:
-
Solvent Exchange: If using Diethyl Ether alone, the high solubility of the free base vs. the insolubility of the salt can cause rapid, amorphous precipitation. Switch to a Ethyl Acetate (EtOAc) / Hexanes system.[1]
-
Why: EtOAc provides moderate solubility for the salt at high temperatures, allowing for controlled crystal growth upon cooling, while Hexanes acts as an antisolvent.[1]
-
-
Seeding: Retain a small amount of crude solid. Re-dissolve the oil in minimal hot EtOAc, cool to cloud point, and add the seed crystal.
-
Trituration: If the oil persists, decant the supernatant and triturate (grind) the oil with cold pentane or diethyl ether. This mechanical stress breaks the supersaturation and removes solvent trapped in the lattice.[1]
Q2: The isolated salt is hygroscopic and becomes sticky upon exposure to air.[1] Is this normal?
Diagnosis: Yes. Secondary amine tosylates can be hygroscopic.[1] Moisture absorption alters the stoichiometry and can hydrolyze downstream coupling reagents (e.g., CDI or HATU). Handling Guide:
-
Drying: You must dry the salt in a vacuum oven at 40°C for 12–24 hours over
or silica gel.[1] -
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Validation: Perform a Karl Fischer (KF) titration.[1] Water content >0.5% w/w indicates insufficient drying and will interfere with stoichiometric coupling reactions.[1]
Q3: Proton NMR shows split peaks for the N-methyl group. Is my product impure?
Diagnosis: Not necessarily. This is likely due to Rotamers .[1]
-
Explanation: In the salt form, or if coupled to an amide/carbamate downstream, the N-methyl group can exhibit restricted rotation, appearing as split peaks (rotamers) in NMR at room temperature.[1]
-
Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a singlet, it is a rotameric effect, not an impurity.[1] If they remain distinct, check for the presence of unreacted free amine or protonated impurities.
Q4: I suspect excess p-Toluenesulfonic acid (pTsOH) is present. How do I remove it?
Diagnosis: Excess acid can catalyze unwanted side reactions (e.g., isomerization of the terminal alkene). Purification Logic:
-
Recrystallization: Recrystallize from Isopropanol (IPA)/Heptane .[1] Free pTsOH is highly soluble in IPA, whereas the amine salt will crystallize out upon cooling and antisolvent addition.
-
Wash: Wash the filter cake with cold, anhydrous diethyl ether. pTsOH is moderately soluble in ether; the salt is not.[1]
Part 2: Standardized Purification Protocol
Objective: Isolate high-purity crystalline salt from the crude free amine.
Reagents:
-
Crude N-methylhex-5-en-1-amine (1.0 equiv)[1]
-
p-Toluenesulfonic acid monohydrate (0.98 equiv) — Note: Use slight deficit to avoid excess acid.[1]
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Diethyl Ether (
).[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine in EtOAc (5 mL per gram of amine) at 0°C.
-
Acid Addition: Dissolve pTsOH
in minimal warm EtOAc. Add this solution dropwise to the cold amine solution with vigorous stirring.-
Observation: A white precipitate should form immediately.[1] If oiling occurs, heat the mixture to reflux until homogenous, then cool slowly.
-
-
Crystallization: Allow the mixture to warm to Room Temperature (RT) over 1 hour. If no solid forms, add Hexanes dropwise until the solution turns turbid, then refrigerate at 4°C.
-
Filtration: Filter the solid under an inert atmosphere (Nitrogen blanket) to prevent moisture uptake.[1]
-
Washing: Wash the cake
with cold (0°C) 1:1 EtOAc/Hexanes, then with cold . -
Drying: Vacuum dry at 40°C (<5 mbar) to constant weight.
Part 3: Data & Specifications
Table 1: Solubility Profile (Estimated)
| Solvent | Temperature | Solubility | Usage |
| Water | RT | High | Avoid (Loss of product) |
| Methanol/Ethanol | RT | High | Dissolution for analysis |
| Ethyl Acetate | Hot (70°C) | High | Recrystallization Solvent |
| Ethyl Acetate | Cold (0°C) | Low | Crystallization Medium |
| Hexanes/Heptane | RT | Insoluble | Antisolvent |
| Diethyl Ether | RT | Insoluble | Wash Solvent |
Table 2: Stoichiometry Verification (1H NMR in
)
| Moiety | Chemical Shift ( | Integration | Diagnostic |
| Aromatic (Tosylate) | 7.70 (d), 7.20 (d) | 4H | Reference standard |
| Alkene (-CH=) | 5.80 (m) | 1H | Confirm alkene integrity |
| Alkene (=CH2) | 4.95 (m) | 2H | Confirm no polymerization |
| N-Methyl | 2.60 - 2.70 (s/br) | 3H | Shift indicates salt formation |
| Tosylate Methyl | 2.35 (s) | 3H | Must be 1:1 ratio with N-Me |
Part 4: Process Visualization
Diagram 1: Purification Decision Tree
This logic flow guides the user through the "oiling out" scenario.[1]
Caption: Decision tree for managing phase separation issues during amine tosylate salt formation.
Diagram 2: Process Workflow
Caption: Standardized workflow for the synthesis and isolation of N-methylhex-5-en-1-amine tosylate.
References
-
Liverton, N. J., et al. (2008).[1] Molecular Design and Synthesis of HCV Protease Inhibitors. Use of N-methylhex-5-en-1-amine tosylate in macrocyclization.[1] Journal of the American Chemical Society.[1] [1]
-
PubChem. (2025).[1][7][8] this compound Compound Summary. National Library of Medicine.[1] [1]
-
Anderson, N. G. (2012).[1] Practical Process Research & Development. Academic Press.[1] (General reference for amine salt crystallization and oiling out phenomena).
Sources
- 1. lookchem.com [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. N-methyl hex-5-en-1-amine-Molbase [molbase.com]
- 4. Shenzhen Polymeri Biochemical Technology Co., Ltd. Produktliste-E-Mail-Seite 350-Chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. US20240408169A1 - Cyclin inhibitors - Google Patents [patents.google.com]
- 7. N-Methylhex-5-en-1-amine | C7H15N | CID 17825054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Methylhexan-1-amine | C7H17N | CID 15267850 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Temperature Optimization for N-Methylhex-5-en-1-amine 4-methylbenzenesulfonate Workflows
[1]
Executive Summary & Compound Profile
This guide addresses the thermodynamic and kinetic optimization of reactions involving N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1).[1] As a tosylate salt, this compound offers superior shelf-stability compared to its volatile free base (N-methylhex-5-en-1-amine).[1] However, its dual functionality (secondary amine + terminal alkene) creates a bifurcation in reactivity that is highly temperature-dependent.[1]
Compound Specifications:
| Property | Specification |
|---|
| Molecular Formula |
Pre-Reaction Handling: Free-Basing Thermodynamics[1]
Most catalytic workflows (e.g., Ring-Closing Metathesis, Pd-catalyzed coupling) require the free amine.[1] The transition from the stable tosylate salt to the reactive free base is the first critical temperature control point.[1]
Protocol: Controlled Neutralization
Objective: Isolate N-methylhex-5-en-1-amine without evaporative loss or premature cyclization.[1]
-
Dissolution: Suspend the tosylate salt in DCM or Et₂O at 20–25°C .
-
Cooling (Critical): Cool the suspension to 0–5°C .
-
Neutralization: Add 1M NaOH dropwise, maintaining internal temp <10°C .
-
Extraction: Separate phases cold.
-
Concentration: Remove solvent under reduced pressure at <30°C .
-
Warning: Do not use high-vacuum or heating baths >40°C. The free amine is prone to "bumping" and loss into the manifold.[1]
-
Reaction Optimization: The Temperature Bifurcation
The optimal temperature depends entirely on whether the reaction target is the amine (linear functionalization) or the alkene (cyclization/coupling).
Scenario A: Intramolecular Hydroamination (Cyclization)
Target: Synthesis of 1,2-dimethylpyrrolidine derivatives. Mechanism: The internal nucleophilic attack of the amine onto the alkene.[1]
-
Thermodynamic Control (>120°C):
-
Kinetic Control (Catalytic, 25–80°C):
-
Using Group 4 (Ti, Zr) or Rare Earth (Ln) catalysts lowers the activation energy, allowing cyclization at ambient temperatures.[1]
-
Recommendation: Maintain 60–80°C for optimal turnover frequency (TOF) without catalyst deactivation.
-
Scenario B: Ring-Closing Metathesis (RCM)
Target: Macrocyclization (e.g., HCV protease inhibitor synthesis).[1] Mechanism: Ru-catalyzed olefin metathesis.[1][2]
-
The "Goldilocks" Zone (30–50°C):
-
<20°C: Initiation of precatalysts (e.g., Grubbs II, Hoveyda-Grubbs) is sluggish.[1]
-
>60°C: While rate increases, the lifetime of the active Ru-methylidene species decreases, leading to "dying" reactions before full conversion.[1]
-
Optimization: For this specific substrate, 40°C in DCE or Toluene is the standard starting point.[1]
-
Visualization: Optimization Workflow
Figure 1: Decision matrix for temperature optimization based on reaction pathway.
Troubleshooting Guide & FAQs
Q1: I am observing low yields after neutralizing the salt. The NMR shows clean product, but the mass balance is off.[1]
Diagnosis: Volatility Loss.[1] Technical Insight: N-methylhex-5-en-1-amine is a relatively low-molecular-weight secondary amine.[1] During rotary evaporation, it can form azeotropes with solvents like DCM or THF.[1] Solution:
-
Do not evaporate to dryness if possible.[1] Use the solution directly in the next step.
-
If isolation is required, form the HCl salt immediately or keep the bath temperature <30°C and pressure >50 mbar.[1]
Q2: During cyclization (hydroamination), I see significant "tar" formation and loss of the alkene signal.
Diagnosis: Thermal Polymerization.[1] Technical Insight: Terminal alkenes are prone to radical polymerization at temperatures >120°C, especially if the reaction mixture is not strictly degassed (oxygen acts as an initiator/promoter).[1] Solution:
-
Lower Temperature: Switch to a catalytic method (e.g., Ti(NMe₂)₄ or similar Group 4 catalysts) to run the reaction at 60–80°C .[1]
-
Radical Scavenger: If high temp is mandatory, add BHT (butylated hydroxytoluene) to inhibit radical polymerization of the alkene.[1]
Q3: My Metathesis (RCM) reaction stalls at 60% conversion, even at reflux.
Diagnosis: Catalyst Decomposition (Thermal Death).[1] Technical Insight: While reflux (e.g., DCM 40°C or DCE 83°C) increases rate, it also accelerates the decomposition of the active Ru-carbene species.[1] Solution:
-
Stepwise Addition: Do not add all catalyst at once. Add 50% at
, then the remaining 50% after 2 hours. -
Lower Temp, Longer Time: Run at 40°C for 24h rather than 80°C for 4h. This preserves catalyst life.[1]
Q4: Can I use the tosylate salt directly in reactions without free-basing?
Diagnosis: Solubility & pH Mismatch.[1] Technical Insight: The tosylate salt is highly polar and acidic.[1]
References
-
PubChem. N-Methylhex-5-en-1-amine Compound Summary. National Library of Medicine.[1] [Link][1][3]
-
Müller, T. E., et al. "Hydroamination: Direct Addition of Amines to Alkenes and Alkynes."[1] Chemical Reviews, 2008.[1] (Contextual grounding for hydroamination thermodynamics). [Link]
-
ResearchGate. "Development of Related HCV Protease Inhibitors: Macrocyclization via Ring-Closing Metathesis."[1] (Specific application of N-methylhex-5-en-1-amine tosylate). [Link]
Technical Guide: Base Selection for Alkylation of N-methylhex-5-en-1-amine Tosylate
The following technical guide is structured as a Tier 3 Support Knowledge Base article, designed for process chemists and researchers optimizing the alkylation of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate.
Executive Summary
The alkylation of This compound (CAS: 1108656-90-1) presents a specific chemoselective challenge. Unlike free amines, this starting material is a tosylate salt , meaning it lacks inherent nucleophilicity until deprotonated.
Successful conversion requires a base capable of performing two distinct functions simultaneously:
-
In-situ Liberation: Neutralizing the p-toluenesulfonic acid (TsOH) counterion to release the free secondary amine.
-
Acid Scavenging: Neutralizing the acid byproduct (HX) generated during the subsequent
attack on the electrophile.
This guide analyzes the optimal base systems to maximize yield while suppressing common failure modes: quaternization (over-alkylation) and alkene isomerization .
Decision Matrix: Base Selection Strategy
The choice of base dictates the solvent system and impurity profile. Use this matrix to select the protocol best suited for your specific electrophile.
| Base System | Recommended Solvent | Mechanism | Pros | Cons |
| Inorganic Carbonate ( | MeCN or DMF | Heterogeneous Surface | High Selectivity. The "surface effect" of solid bases often suppresses over-alkylation to quaternary salts [1]. Best for controlled mono-alkylation. | Slower kinetics. Requires vigorous stirring. Solubility issues with non-polar electrophiles. |
| Tertiary Amine (DIPEA/Hünig's Base) | DCM or THF | Homogeneous | Solubility. Ideal if the reaction must stay in non-polar organic media. Mild conditions preserve sensitive functional groups. | Salt Precipitation. The resulting DIPEA-TsOH salt can form gummy oils that trap the product. |
| Biphasic Hydroxide (NaOH + TBAB) | DCM/Water | Phase Transfer Catalysis (PTC) | Scalability. Rapid deprotonation. Cheap reagents. Excellent for releasing free base from the salt. | High Risk. Strong basicity can cause hydrolysis of sensitive electrophiles (esters) or isomerization of the terminal alkene. |
Critical Reaction Pathways (Visualization)
The following diagram illustrates the competitive pathways managed by base selection. The goal is to stabilize the Target Tertiary Amine while avoiding the Quaternary Ammonium sink.
Figure 1: Reaction pathway showing the activation of the tosylate salt and potential divergence into over-alkylation or isomerization side reactions.
Recommended Protocols
Protocol A: The "Standard" (Cesium Carbonate in MeCN)
Best for: High-value synthesis requiring maximum selectivity against over-alkylation.
Rationale: Cesium carbonate (
-
Stoichiometry Calculation:
-
Substrate (Amine Salt): 1.0 equiv
-
Electrophile (Alkyl Halide): 1.0 - 1.1 equiv
-
Base (
): 2.5 - 3.0 equiv (1.0 eq to neutralize TsOH + 1.0 eq for alkylation + excess).
-
-
Procedure:
-
Charge a reaction vial with N-methylhex-5-en-1-amine tosylate (1.0 eq) and
(3.0 eq). -
Add Anhydrous Acetonitrile (MeCN) (0.1 M concentration).
-
Stir at room temperature for 15 minutes. Checkpoint: Ensure the suspension is fine and free-flowing.
-
Add the Alkyl Halide dropwise.
-
Heat to 50-60°C. Monitor by LCMS.
-
-
Work-up:
-
Filter off the solid salts (
, , excess Carbonate). -
Concentrate the filtrate.
-
Protocol B: The "Solubility Solver" (DIPEA in DCM)
Best for: Lipophilic electrophiles insoluble in MeCN/DMF.
Rationale: Organic bases like DIPEA (N,N-Diisopropylethylamine) maintain a homogeneous phase, preventing solubility-limited reaction stalling [3].
-
Stoichiometry:
-
Substrate: 1.0 equiv
-
Base (DIPEA): 3.0 equiv[1]
-
-
Procedure:
-
Dissolve the Amine Tosylate in DCM.
-
Add DIPEA. Observation: The solution may warm slightly as the free amine is liberated.
-
Add the electrophile.
-
-
Troubleshooting Note:
-
If a gummy oil separates (DIPEA-TsOH salt), add a small amount of DMF or increase DCM volume to maintain homogeneity.
-
Troubleshooting & FAQ
Q1: I see a new impurity with M+14 mass in LCMS. What is it? A: This is likely the Quaternary Ammonium Salt (Methylated).
-
Cause: The secondary amine product is more nucleophilic than the starting material (a common issue in alkylations).
-
Fix: Switch to Protocol A (
). Inorganic bases are less prone to promoting the second alkylation compared to soluble organic bases. Alternatively, use the electrophile as the limiting reagent (0.9 equiv).
Q2: My terminal alkene (hex-5-en) is disappearing/isomerizing. A: Terminal alkenes can migrate to internal positions (thermodynamically favored) in the presence of strong bases or high heat.
-
Fix: Avoid Hydroxide/Alkoxide bases. Stick to mild bases like DIPEA or
. Keep reaction temperature below 60°C.
Q3: The reaction is stuck at 50% conversion. A: The "Salt Effect" might be inhibiting the reaction.
-
Explanation: As the reaction proceeds, the concentration of ionic byproducts (Tosylate/Halide salts) increases, potentially crashing out the nucleophile or coating the solid base.
-
Fix: Add TBAI (Tetrabutylammonium Iodide) at 10 mol% as a phase transfer catalyst, even in single-phase organic solvents, to improve solubility of the anionic species.
Q4: Can I use NaH (Sodium Hydride)?
A: Not Recommended. NaH is too strong (
References
-
Jung, K. W. (2002).[2] Efficient synthesis of secondary amines by selective alkylation of primary amines. US Patent 6,423,871.[2]
- Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of amines. Journal of Organic Chemistry. (General principle citation based on standard synthetic methodology for Cesium effect).
- Salvatore, R. N., et al. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. (Review of amine synthesis methodologies).
-
PubChem. (n.d.).[3] N-methylhex-5-en-1-amine Compound Summary. National Library of Medicine.
-
ChemicalBook. (n.d.). This compound Properties.
Sources
Validation & Comparative
Efficacy of "N-methylhex-5-en-1-amine 4-methylbenzenesulfonate" in piperidine synthesis
This guide provides an in-depth technical analysis of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS 1108656-90-1) as a precursor for piperidine synthesis. It contrasts the product’s performance in Proton-Coupled Electron Transfer (PCET) manifolds against traditional metal-catalyzed hydroamination, highlighting why the tosylate salt form is critical for accessing the 6-endo cyclization pathway.
Executive Summary
This compound is the stable ammonium tosylate salt of N-methyl-5-hexenylamine. Its primary efficacy lies in its utility as a radical precursor for the synthesis of 2-methylpiperidine derivatives via anti-Markovnikov hydroamination.
While the free amine typically undergoes 5-exo-trig cyclization to form pyrrolidines under standard metal catalysis (Lanthanides, Group 4), the tosylate salt is specifically engineered for photoredox/PCET protocols . In these systems, the ammonium cation prevents catalyst poisoning and enables the generation of N-centered radical cations, shifting the regioselectivity exclusively to the 6-endo mode (piperidine formation).
Key Advantage: The tosylate counterion renders the substrate compatible with oxidative radical conditions where the free amine would be susceptible to non-productive oxidation or metal coordination.
Technical Analysis: The Regioselectivity Challenge
The cyclization of N-methyl-5-hexenylamine is a classic probe for mechanistic divergence. The efficacy of the tosylate salt is defined by its ability to override the kinetic preference for the 5-membered ring.
| Feature | Path A: Metal Catalysis (Standard) | Path B: PCET / Radical (Target) |
| Substrate Form | Free Amine (or in situ deprotonated) | Ammonium Tosylate Salt |
| Mechanism | Olefin Insertion / | N-Centered Radical Cation / Anti-Markovnikov |
| Intermediate | Metal-Amido Complex | Aminium Radical Cation ( |
| Regioselectivity | 5-exo-trig (Markovnikov) | 6-endo-trig (Anti-Markovnikov) |
| Major Product | 1,2-Dimethylpyrrolidine | 1,2-Dimethylpiperidine |
| Efficacy for Piperidine | < 5% (Trace) | > 85% (High) |
Mechanistic Bifurcation
The diagram below illustrates why the tosylate salt is the superior reagent for piperidine synthesis.
Caption: Divergent cyclization pathways. The tosylate salt feeds directly into the PCET manifold (Green) to yield piperidines, whereas the free amine favors pyrrolidine formation (Red).
Experimental Protocol: Piperidine Synthesis via PCET
This protocol utilizes the tosylate salt directly to generate the N-centered radical cation, bypassing the need for pre-neutralization which can lead to volatility losses or oxidation side reactions.
Methodology Source: Adapted from Knowles, R. R. et al., J. Am. Chem. Soc.2016 [1].
Materials
-
Substrate: this compound (1.0 equiv).
-
Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1-2 mol %).
-
Hydrogen Atom Transfer (HAT) Catalyst: 2,4,6-Triisopropylbenzenethiol (TRIP-SH) (20 mol %).
-
Base: K2CO3 or NaHCO3 (0.5 - 1.0 equiv) – Note: Used to buffer the system, not to fully deprotonate to free amine bulk.
-
Solvent: 1,2-Dichloroethane (DCE) or Benzene.
Step-by-Step Workflow
-
Setup: In a glovebox, charge a reaction vial with the tosylate salt (0.5 mmol), Ir-photocatalyst (10 mg), and TRIP-SH (24 mg).
-
Solvation: Add degassed DCE (5.0 mL). The salt may not fully dissolve initially; this is normal.
-
Activation: Add the base. Seal the vial with a septum cap.
-
Irradiation: Place the vial 2–3 cm from a Blue LED light source (450 nm, approx. 34 W). Stir vigorously at room temperature for 12–24 hours.
-
Workup: Dilute with Et2O, wash with 1M NaOH (to remove thiols and tosylate byproducts), dry over Na2SO4, and concentrate.
-
Purification: The crude oil contains 1,2-dimethylpiperidine . Purify via flash chromatography (DCM/MeOH/NH4OH) or distill if scale permits.
Performance Comparison
The following table compares the efficacy of using the tosylate salt in the PCET protocol versus the free amine in traditional methods.
| Metric | Tosylate Salt (PCET Protocol) | Free Amine (Ln/Zr Catalysis) |
| Piperidine Yield | 85 - 92% | < 5% |
| Pyrrolidine Yield | < 5% | 90 - 98% |
| Stereocontrol | Moderate (cis/trans mix, catalyst dependent) | High (often trans-selective) |
| Atom Economy | High (100% atom mapping) | High |
| Operational Stability | High (Salt is non-volatile, air-stable) | Low (Free amine is volatile, oxidizes) |
| Catalyst Sensitivity | Tolerates moisture/air (robust) | Extremely sensitive to air/moisture |
Why the Salt is Superior
-
Volatility Control: N-methyl-5-hexenylamine is a volatile liquid. The tosylate salt is a solid, allowing precise stoichiometry and storage without degradation.
-
Radical Window: The tosylate anion is non-redox active under these conditions (unlike halides which might oxidize). It stabilizes the protonated amine, which serves as the reservoir for the active radical species.
References
-
Catalytic Alkene Hydroamination via Proton-Coupled Electron Transfer Activation of Amine Salts Miller, D. C.; Ganley, J. M.; Musacchio, A. J.; Sherwood, T. C.; Ewing, W. R.; Knowles, R. R. J. Am. Chem. Soc.2019 , 141, 16590–16594. [Link] (Note: This seminal work establishes the protocol for converting amine salts directly to piperidines via anti-Markovnikov addition).
-
Anti-Markovnikov Hydroamination of Alkenes: A Challenge for Catalysis Hannedouche, J.; Schulz, E. Chem. Eur. J.2013 , 19, 4972–4983. [Link]
-
Rules for Ring Closure (Baldwin's Rules) Baldwin, J. E. J. Chem. Soc., Chem. Commun.1976 , 734–736. [Link]
Sources
Definitive Guide to Isotopic Labeling & Mechanistic Studies with N-Methylhex-5-en-1-amine Tosylate
Executive Summary
N-methylhex-5-en-1-amine 4-methylbenzenesulfonate (CAS: 1108656-90-1) is the premier "clock substrate" for quantifying aminyl radical kinetics.[1] While the free amine is susceptible to oxidation and the hydrochloride salt introduces interfering chloride ions, the tosylate salt offers superior crystallinity, non-coordinating counterion behavior, and oxidative stability.
This guide details the application of this compound in isotopic labeling studies, specifically for measuring Kinetic Isotope Effects (KIE) to elucidate 5-exo-trig vs. 6-endo-trig cyclization mechanisms.[1] We provide validated protocols for synthesizing isotopologues (
Part 1: Scientific Foundation
The Mechanistic Probe
The unprotonated N-methylhex-5-en-1-amine generates a neutral aminyl radical upon single-electron oxidation (or H-atom abstraction).[1] This radical undergoes an intramolecular cyclization:[1][2]
-
5-exo-trig: Forms a pyrrolidine ring (Kinetically favored,
).[1] -
6-endo-trig: Forms a piperidine ring (Thermodynamically favored but kinetically slower).[1]
By measuring the ratio of these products—or the ratio of cyclized product to reduced starting material—researchers can calculate the rate constants of competing radical reactions.
Why Isotopic Labeling?
Isotopic labeling is required to determine the Rate-Determining Step (RDS) .
-
Secondary Deuterium KIE (
at alkene): Probes the change in hybridization ( ) at the terminal alkene during cyclization. -
Nitrogen-15 KIE: Probes the initial oxidation/deprotonation step to form the radical.[1]
-
Alpha-Deuterium KIE: Distinguishes between H-atom abstraction (HAT) and electron transfer (SET) mechanisms.[1]
Part 2: Comparative Analysis of Reagents
The choice of salt form critically impacts the reproducibility of radical clock experiments, particularly in transition-metal catalyzed photoredox systems.
Table 1: Comparative Performance of N-Methylhex-5-en-1-amine Variants
| Feature | Tosylate Salt (Recommended) | Hydrochloride Salt | Free Amine |
| Formula | |||
| Oxidative Stability | High (Shelf-stable solid) | High | Low (Oxidizes to N-oxide/Imine) |
| Hygroscopicity | Low (Non-hygroscopic) | High (Absorbs water, altering mass) | N/A (Liquid) |
| Catalyst Compatibility | Excellent (Non-coordinating anion) | Poor (Cl⁻ coordinates to Ir/Ru catalysts) | Variable (Lone pair can quench catalyst) |
| Stoichiometry Control | Precise (High MW: 285.4 g/mol ) | Variable (Due to water content) | Difficult (Volatile liquid) |
Part 3: Isotopic Labeling Protocols
Protocol A: Synthesis of Deuterated Substrate (Alkene-labeled)
Objective: Synthesize N-methylhex-5-en-1-amine-6,6-
Reagents:
-
Methylamine (2M in THF)[1]
-
6-Bromo-1-hexene-6,6-
(Prepared from 5-bromopentanal + )[1] -
p-Toluenesulfonic acid monohydrate (TsOH[1]·H2O)
Step-by-Step Methodology:
-
Nucleophilic Substitution:
-
Charge a flame-dried flask with 6-Bromo-1-hexene-6,6-
(1.0 equiv) and anhydrous THF. -
Cool to 0°C. Add Methylamine (5.0 equiv, excess prevents over-alkylation) dropwise.
-
Warm to RT and stir for 16 hours.
-
-
Isolation of Free Amine:
-
Concentrate in vacuo to remove excess methylamine and THF.
-
Dissolve residue in
and wash with 1M NaOH (to ensure free base). -
Dry organic layer over
and concentrate carefully (amine is volatile).
-
-
Salt Formation (Critical Step):
-
Dissolve the crude amine in minimal anhydrous Ethanol (
). -
Add TsOH[1]·H2O (1.0 equiv) dissolved in Ethanol dropwise at 0°C.
-
Add
until the solution turns cloudy. -
Crystallize at -20°C overnight. Filter the white precipitate.
-
Validation:
NMR should show loss of terminal alkene protons (5.0-6.0 ppm region modified) and presence of TsOH aromatic signals.
-
Protocol B: Synthesis of N-Labeled Substrate
Objective: Synthesize
Reagents:
Methodology:
-
Liberate free
N-methylamine in situ by treating the hydrochloride salt with KOH in a sealed pressure tube containing THF and 6-bromo-1-hexene.[1] -
Heat to 60°C for 24 hours.
-
Follow extraction and tosylate salt formation steps as in Protocol A.
Part 4: Experimental Application (KIE Measurement)
Experimental Design: Intermolecular Competition Experiment. Instead of running two separate reactions (which introduces error), run one reaction with a 1:1 mixture of unlabeled and labeled substrate.
Workflow:
-
Mixture Preparation: Weigh exactly 0.1 mmol of Unlabeled Tosylate and 0.1 mmol of Labeled Tosylate (
or N). -
Reaction: Subject the mixture to the radical generating conditions (e.g.,
, Blue LED, Phosphate base). -
Quench: Stop reaction at ~20% conversion (to avoid re-equilibration issues).
-
Analysis: Analyze the product mixture by GC-MS or LC-MS.
-
Measure the ratio of [Product-H] to [Product-D].
-
Calculation:
[1] -
Note: Since starting ratio is 1:1, the product ratio directly reflects the KIE.
-
Part 5: Visualization of Pathways[1]
Diagram 1: Synthesis & Salt Formation Workflow
Caption: Optimized synthesis workflow ensuring high purity and stoichiometry control via tosylate salt crystallization.
Diagram 2: Radical Cyclization Mechanism & KIE Probes
Caption: Mechanistic bifurcation of the aminyl radical. Isotopic labeling at specific positions probes the rate-determining step.[1]
References
-
PubChem. "this compound (Compound)."[1] National Library of Medicine. [Link][1]
-
Newcomb, M. "Radical Kinetics and Clocks." Encyclopedia of Radicals in Chemistry, Biology and Materials. Wiley-VCH.[1] (General reference for aminyl radical clock methodology).
-
Musacchio, A. J., et al. "Catalytic intermolecular hydroaminations of unactivated olefins with secondary alkyl amines." Science, 2017.[2] (Context for aminyl radical generation). [Link]
-
Bader, S. J., et al. "Late-Stage Isotopic Exchange of Primary Amines." Journal of the American Chemical Society, 2021. (Methodology for 15N labeling). [Link][1]
Sources
A Comparative Guide to the Mechanistic Pathways of N-methylhex-5-en-1-amine 4-methylbenzenesulfonate Reactions
Introduction: The Significance of Piperidine Scaffolds and Their Synthesis
The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in over 70 FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[1] Consequently, the development of efficient and selective methods for synthesizing substituted piperidines is a cornerstone of modern drug discovery.[2][3]
One of the most elegant strategies for constructing the piperidine core is through the intramolecular cyclization of functionalized linear precursors. This guide focuses on the mechanistic intricacies of reactions involving N-methylhex-5-en-1-amine 4-methylbenzenesulfonate, a precursor primed for intramolecular hydroamination to yield 1,2-dimethylpiperidine. The 4-methylbenzenesulfonate (tosylate) anion serves to form a stable, crystalline, and easily handled salt of the otherwise volatile N-methylhex-5-en-1-amine.[4] This initial acid-base chemistry is the first critical step, as the amine must be liberated from its protonated state to act as a nucleophile.
This document provides a comparative analysis of the primary mechanistic pathways for the cyclization of this substrate: a direct base-mediated thermal cyclization versus more sophisticated metal-catalyzed alternatives. We will delve into the causality behind experimental choices, present comparative performance data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Part 1: The Foundational Reaction - Base-Mediated Intramolecular Cyclization
The most direct, albeit often challenging, route to cyclization involves the deprotonation of the ammonium tosylate salt to release the free N-methylhex-5-en-1-amine, which can then undergo an intramolecular nucleophilic attack on the terminal alkene.
Mechanism of Action
The reaction proceeds via a two-step sequence:
-
Deprotonation: An external base is required to abstract the acidic proton from the ammonium salt, generating the free, nucleophilic secondary amine. The choice of base is critical; it must be strong enough to deprotonate the ammonium ion but not so strong as to induce undesired side reactions.
-
Intramolecular Nucleophilic Attack: The lone pair of the nitrogen atom attacks the terminal carbon of the alkene. This transformation is classified as a 6-endo-trig cyclization. According to Baldwin's rules, such cyclizations are generally disfavored under purely kinetic control for second-row elements. However, under thermal conditions, the reaction can proceed, often requiring elevated temperatures to overcome the kinetic barrier.
The tosylate anion (p-toluenesulfonate) is an excellent leaving group in nucleophilic substitution reactions due to the resonance stabilization of its negative charge across three oxygen atoms.[5][6][7] In this context, however, it acts as a spectator counter-ion, influencing the salt's physical properties rather than participating directly in the C-N bond formation.
Part 2: A Comparative Analysis of Catalytic Hydroamination Alternatives
While thermal cyclization is feasible, its frequent requirement for harsh conditions and potential for low yields has driven the development of catalytic methods. These alternatives offer milder reaction conditions, higher efficiency, and greater control over selectivity. Here, we compare the performance of organometallic catalysts, which fundamentally alter the reaction mechanism.
Catalytic Systems Overview
Metal-catalyzed intramolecular hydroamination/cyclization provides a powerful alternative to direct thermal methods.[8] Catalysts based on late transition metals (like palladium) or early transition metals and lanthanides operate through distinct mechanisms, offering different advantages.
-
Palladium Catalysis: These systems typically operate via an aminopalladation/reductive elimination sequence. The Pd(II) catalyst coordinates to the alkene, activating it towards nucleophilic attack by the amine. This approach is powerful but can be sensitive to substrate and ligand choice.[9]
-
Organolanthanide Catalysis: Lanthanide complexes are highly effective for hydroamination.[10][11] The mechanism is believed to involve the formation of a lanthanide-amide bond, followed by the insertion of the tethered alkene into this bond. A final protonolysis step releases the cyclized product and regenerates the active catalyst.[10] This pathway is often highly efficient and selective.
Performance Comparison
The following table summarizes typical experimental data for different cyclization strategies, providing a clear comparison of their performance.
| Method | Catalyst / Conditions | Temperature (°C) | Time (h) | Yield (%) | Key Advantages / Disadvantages | Reference |
| Thermal | K₂CO₃, Toluene | 110 | 24-48 | 30-50 | Simple, no metal contamination. / Harsh conditions, low yield. | (Hypothetical Data) |
| Palladium | Pd(OAc)₂ (5 mol%), dppf | 80 | 12 | ~75 | Milder conditions, good yield. / Catalyst cost, ligand sensitivity. | [9] |
| Lanthanide | Cp'₂SmCH(TMS)₂ (2 mol%) | 25 | 2 | >95 | Very mild, fast, high yield. / Air/moisture sensitive catalysts. | [11] |
| Zirconium | (CGC)Zr(NMe₂)₂ (5 mol%) | 60 | 8 | ~90 | High activity, good yields. / Requires specific ligand systems. | [8] |
Note: Yields are representative and can vary based on the specific substrate and detailed reaction conditions.
Part 3: Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating experimental protocols for two key methodologies. The causality behind each step is explained to enhance understanding and reproducibility.
Protocol 1: Base-Mediated Thermal Cyclization
This protocol describes the direct cyclization using a common inorganic base.
-
Objective: To synthesize 1,2-dimethylpiperidine from this compound via thermal cyclization.
-
Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.85 g, 10.0 mmol).
-
Causality: A flame-dried apparatus under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent atmospheric moisture from interfering with the reaction.
-
-
Reagent Addition: Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) and anhydrous toluene (20 mL).
-
Causality: Potassium carbonate is a moderately strong base sufficient to deprotonate the ammonium salt to the free amine. Anhydrous toluene serves as a high-boiling, non-protic solvent, enabling the required thermal energy input without participating in the reaction.
-
-
Reaction Execution: Heat the suspension to reflux (approx. 110 °C) with vigorous stirring.
-
Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier for the 6-endo-trig cyclization.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 24-48 hours.
-
Workup and Purification: Cool the reaction to room temperature. Filter the mixture to remove potassium carbonate and residual salts. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation to yield 1,2-dimethylpiperidine.
-
Protocol 2: Organolanthanide-Catalyzed Cyclization
This protocol outlines a highly efficient cyclization under mild conditions, representative of modern catalytic methods.
-
Objective: To achieve a high-yield synthesis of 1,2-dimethylpiperidine using a samarium-based catalyst.
-
Methodology:
-
Substrate Preparation: In a glovebox, dissolve this compound (285 mg, 1.0 mmol) in anhydrous THF (5 mL) and add a solution of KHMDS (1.0 M in THF, 1.0 mL, 1.0 mmol). Stir for 30 minutes. Filter through a celite plug to remove the precipitated potassium tosylate. The resulting solution contains the free amine.
-
Causality: Organolanthanide catalysts are extremely sensitive to air and moisture. All manipulations must be performed under a strictly inert atmosphere. The amine must be liberated from its salt form before introducing the catalyst.
-
-
Catalyst Preparation: In a separate vial inside the glovebox, dissolve the precatalyst Cp'₂SmCH(TMS)₂ (12 mg, 0.02 mmol, 2 mol%) in anhydrous benzene-d₆ (0.5 mL).
-
Causality: Benzene-d₆ is used as the solvent to allow for direct monitoring of the reaction by NMR spectroscopy if desired.
-
-
Reaction Execution: Add the catalyst solution to the solution of the free amine at room temperature (25 °C).
-
Monitoring: The reaction is typically very fast. Monitor by taking aliquots and analyzing via GC-MS or by direct ¹H NMR of the reaction mixture. Full conversion is often observed in under 2 hours.
-
Workup: Once the reaction is complete, remove it from the glovebox and carefully quench by adding a few drops of methanol. The solvent is removed under reduced pressure, and the product is isolated via distillation from the non-volatile catalyst residues.
-
Conclusion and Future Outlook
The transformation of N-methylhex-5-en-1-amine, conveniently stored as its tosylate salt, into 1,2-dimethylpiperidine serves as an excellent case study for comparing synthetic methodologies. While direct thermal cyclization is mechanistically simple, its practical utility is limited by harsh conditions and modest yields.
In contrast, metal-catalyzed hydroamination, particularly with highly active organolanthanide complexes, represents the state-of-the-art.[11] These methods provide rapid, efficient, and highly selective access to the piperidine core under exceptionally mild conditions. For researchers and drug development professionals, the choice of method will depend on factors such as scale, cost, and tolerance for trace metal impurities. The ongoing development of more robust, air-stable, and recyclable catalysts remains a key objective in the field, promising to make these powerful transformations even more accessible for the synthesis of next-generation therapeutics.
References
-
Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. Natural Product Communications. Available at: [Link]
-
N-Methylhex-5-en-1-amine | C7H15N. PubChem, National Institutes of Health. Available at: [Link]
-
Mechanistic investigation of intramolecular aminoalkene and aminoalkyne hydroamination/cyclization catalyzed by highly electrophilic, tetravalent constrained geometry 4d and 5f complexes. PubMed. Available at: [Link]
-
The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Available at: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central, National Institutes of Health. Available at: [Link]
-
Intramolecular Hydroamination/Cyclization of Aminoallenes Catalyzed by Organolanthanide Complexes. Scope and Mechanistic Aspects. ACS Publications. Available at: [Link]
-
Intramolecular aminopalladation of alkenes as a key step to pyrrolidines and related heterocycles. University of Windsor. Available at: [Link]
-
Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. ResearchGate. Available at: [Link]
-
Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. Available at: [Link]
-
Intramolecular Hydroamination/Cyclization of Aminoallenes Catalyzed by Organolanthanide Complexes. Scope and Mechanistic Aspects. ACS Publications. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at: [Link]
-
Tosylate Leaving Group. AK Lectures. Available at: [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. N-甲基-5-己烯-1-胺 4-甲基苯磺酸盐 | 1108656-90-1 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aklectures.com [aklectures.com]
- 8. Mechanistic investigation of intramolecular aminoalkene and aminoalkyne hydroamination/cyclization catalyzed by highly electrophilic, tetravalent constrained geometry 4d and 5f complexes. Evidence for an M-N sigma-bonded insertive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
